5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-11-7(3-5)6(4-10-11)8(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAHXGSXTRKJCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738477 | |
| Record name | 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1101121-05-4 | |
| Record name | 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Introduction
5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its rigid bicyclic core, decorated with a bromine atom and a carboxylic acid moiety, presents a unique scaffold for the development of novel therapeutic agents. The pyrazolo[1,5-a]pyridine ring system is a known pharmacophore, and the substituents on this core can be strategically modified to modulate biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and offers detailed experimental protocols for the determination of key parameters that are not yet extensively documented in the scientific literature. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this promising molecule.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure. This compound is an aromatic heterocyclic compound with the molecular formula C₈H₅BrN₂O₂.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1101121-05-4 | [1] |
| Molecular Formula | C₈H₅BrN₂O₂ | [1] |
| Molecular Weight | 241.04 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Predicted Density | 1.89 ± 0.1 g/cm³ | [2] |
| Predicted pKa | -1.14 ± 0.41 | [2] |
| InChI | InChI=1S/C8H5BrN2O2/c9-5-1-2-11-7(3-5)6(4-10-11)8(12)13/h1-4H,(H,12,13) | [3] |
| InChIKey | KPAHXGSXTRKJCE-UHFFFAOYSA-N | [3] |
| SMILES | C12=C(C(O)=O)C=NN1C=CC(Br)=C2 | [3] |
Synthesis Pathway
While specific literature on the direct synthesis of this compound is sparse, a logical and experimentally supported pathway involves the synthesis of its ethyl ester precursor followed by hydrolysis. This two-step approach is a common and effective strategy for obtaining carboxylic acids when the direct synthesis is challenging.
Part 1: Synthesis of Ethyl 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylate
The synthesis of the ethyl ester has been reported and serves as the crucial first step.[4][5] The procedure involves the reaction of 1-amino-4-bromopyridinium iodide with ethyl propiolate in the presence of a base.[4]
Experimental Protocol:
-
To a solution of 1-amino-4-bromopyridinium iodide in N,N-dimethylformamide (DMF), add potassium carbonate in portions.
-
Slowly add ethyl propiolate to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate as a solid.[4]
Part 2: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. A standard and effective method for this transformation is base-catalyzed hydrolysis. A general procedure for a similar substrate involves the use of sodium hydroxide in an alcoholic solvent.
Experimental Protocol:
-
Dissolve ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate in ethanol or methanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the alcohol under reduced pressure.
-
Dilute the residue with water and acidify with a suitable acid (e.g., 1 M HCl) to a pH of approximately 2-3.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
References
- 1. This compound | CAS:1101121-05-4 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound(1101121-05-4) 1H NMR [m.chemicalbook.com]
- 4. 5-BROMO-PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER | 885276-93-7 [chemicalbook.com]
- 5. echemi.com [echemi.com]
An In-Depth Technical Guide to 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid (CAS No. 1101121-05-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, identified by CAS number 1101121-05-4, is a heterocyclic building block that has garnered significant interest in medicinal chemistry. Its pyrazolo[1,5-a]pyridine core is a recognized scaffold in numerous biologically active compounds. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, synthesis, and potential therapeutic applications as a kinase inhibitor. The document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, appearing in a range of compounds with diverse biological activities, including antitubercular agents and kinase inhibitors. The subject of this guide, this compound, incorporates this key scaffold and is functionalized with a bromine atom and a carboxylic acid group, providing versatile handles for chemical modification and potential interactions with biological targets. This compound has been specifically explored for its potential in developing anticancer agents, with preliminary research suggesting inhibitory activity against key kinases such as AXL, c-MET, and Phosphoinositide 3-kinase (PI3K).
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery.
| Property | Value | Source |
| CAS Number | 1101121-05-4 | |
| Molecular Formula | C₈H₅BrN₂O₂ | |
| Molecular Weight | 241.04 g/mol | |
| Appearance | Off-white to light yellow solid | |
| pKa | -1.14 ± 0.41 (Predicted) | |
| Density | 1.89 ± 0.1 g/cm³ (Predicted) |
Spectroscopic Data
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is a critical tool for structural elucidation. The ¹H NMR spectrum of this compound is available from various suppliers and serves as a primary method for identity confirmation.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. For the ethyl ester derivative, Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, the mass-to-charge ratios have been reported as m/z 269.2 (M+H) & 271.2 [(M+2)+H], consistent with the presence of a single bromine atom.
Synthesis and Chemical Reactivity
While a specific, detailed, step-by-step protocol for the synthesis of this compound is not widely published in peer-reviewed literature, the synthesis of its ethyl ester and other related pyrazolo[1,5-a]pyridines provides a clear pathway.
General Synthetic Approach
The synthesis of the pyrazolo[1,5-a]pyridine core generally involves the cyclization of a substituted aminopyridine with a suitable three-carbon synthon. A common method for derivatives is the straightforward amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acids with various primary amines.
A plausible synthetic route to the ethyl ester of the title compound involves the reaction of l-amino-4-bromopyridin-l-ium iodide with ethyl propiolate in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). The resulting ethyl ester can then be hydrolyzed to the carboxylic acid.
Caption: Synthetic pathway for the target compound.
Experimental Protocol: Synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate
This protocol is adapted from analogous syntheses of related compounds.
-
To a solution of 1-amino-4-bromopyridin-1-ium iodide (1 equivalent) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3 equivalents).
-
To this suspension, add ethyl propiolate (4.6 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion (monitored by TLC), dilute the reaction mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the pure ethyl ester.
Experimental Protocol: Hydrolysis to this compound
-
Dissolve the ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (NaOH, excess) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry to yield the final compound.
Biological Activity and Mechanism of Action
The pyrazolo[1,5-a]pyridine scaffold is a well-established pharmacophore in kinase inhibitors. Derivatives of this scaffold have shown potent inhibitory activity against a variety of kinases implicated in cancer and other diseases.
Potential as a Kinase Inhibitor
Research indicates that this compound and its derivatives are promising candidates for the development of inhibitors targeting several key protein kinases.
-
AXL and c-MET Kinases: These receptor tyrosine kinases are crucial drivers of tumor growth, proliferation, and metastasis in various cancers. Inhibition of AXL and c-MET is a validated therapeutic strategy. The pyrazolo[1,5-a]pyridine core can effectively occupy the ATP-binding pocket of these kinases.
-
Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a central signaling cascade that is frequently dysregulated in cancer. The mechanism of action of this compound may involve binding to the active site of PI3K, thereby inhibiting its activity and downstream signaling.
Unlocking the Core: A Technical Guide to the Biological Potential of Brominated Pyrazolopyridines
Authored by a Senior Application Scientist
Foreword: The pyrazolopyridine nucleus represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a multitude of biological targets, acting as an antagonist in various metabolic and signaling pathways.[1][2][3] This guide delves into a specific, highly potent subclass: brominated pyrazolopyridines. The strategic introduction of a bromine atom is not a trivial modification; it is a deliberate tactic to modulate the molecule's physicochemical properties. Bromination often enhances lipophilicity, which can improve cell membrane penetration, and alters electronic characteristics, potentially leading to stronger and more selective binding to target proteins.[4][5] This document provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these compounds for researchers and drug development professionals.
The Anticancer Frontier: Targeting Malignancy with Brominated Pyrazolopyridines
The application of brominated pyrazolopyridines in oncology is multifaceted, primarily revolving around the targeted inhibition of key enzymes that drive cancer cell proliferation and survival.
Core Mechanism: Protein Kinase Inhibition
Dysregulation of protein kinase signaling is a fundamental characteristic of many cancers.[6] These enzymes control a vast array of cellular processes, and their aberrant activity can lead to uncontrolled growth and survival.[6] Pyrazolopyridine derivatives have emerged as potent ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases to block downstream signaling.[6] The addition of bromine can enhance binding affinity and selectivity for specific kinases.
Key kinase targets for pyrazolopyridine-based inhibitors include:
-
Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are crucial for tumor growth and angiogenesis.[4][6]
-
Non-receptor Tyrosine Kinases: Including members of the MAPK/ERK pathway like B-Raf, which are frequently mutated in cancers such as melanoma.[6][7]
-
Serine/Threonine Kinases: Such as PI3K and TANK-binding kinase 1 (TBK1), which are involved in cell survival, metabolism, and immune response pathways.[2][8]
Several pyrazolopyridine-based kinase inhibitors have already been approved for clinical use or are in late-stage trials, underscoring the scaffold's therapeutic viability.[9]
Quantitative Anticancer Activity
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition percentage (GI%).
| Compound Class | Target | Cancer Cell Line | Potency (IC50 / GI%) | Reference |
| Pyrazolo[3,4-b]pyridine | Topoisomerase IIα | Leukemia (General) | GI50 MG-MID = 1.33 µM | [10] |
| Pyrazolopyridine | CREBBP Bromodomain | U937 (Leukemia) | IC50 = 31.2 µM | [11] |
| 1H-pyrazolo[3,4-b]pyridine (15y) | TBK1 | - | IC50 = 0.2 nM | [8] |
| Phenylpyrazolo[3,4-d]pyrimidine (5i) | EGFR / VEGFR2 | MCF-7 (Breast) | IC50 = 0.3 µM / 7.6 µM | [12] |
| Brominated Plastoquinone (BrPQ5) | Not Specified | SR (Leukemia) | 97.94% GI | [13] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, serving as a proxy for cell viability and proliferation. It is a self-validating system where the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals is performed only by metabolically active cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[4]
-
Compound Treatment: Prepare serial dilutions of the brominated pyrazolopyridine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a predetermined period, typically 48-72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.
Antimicrobial Potential: A Renewed Attack on Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for therapeutic development. Brominated pyrazolopyridines have shown considerable promise as antibacterial and antifungal agents.
Mechanism of Action
The key to their antimicrobial efficacy lies in the physicochemical changes induced by bromination. The bromine atom increases the lipophilicity of the pyrazolopyridine core.[4][5] This enhanced lipophilicity is hypothesized to facilitate the compound's ability to penetrate the lipid-rich cell membranes and cell walls of bacteria and fungi, disrupting cellular integrity and metabolic processes.[4]
Spectrum of Activity and Quantitative Data
These compounds have demonstrated activity against a range of pathogenic microbes.[14] Their effectiveness is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Target Microorganism | Activity (MIC in µg/mL) | Reference |
| Pyrazoline Derivative | S. aureus (Gram +) | 32-512 | [5] |
| Pyrazoline Derivative | E. coli (Gram -) | 32-512 | [5] |
| Pyrazine-based Chalcone (CH-0y) | S. epidermidis (Gram +) | 15.6 - 62.5 (µM) | [15] |
| Pyrazine-based Chalcone (CH-0w) | E. faecalis (Gram +) | 62.5 (µM) | [15] |
| Pyrazolopyridine Analog (6) | Broad Spectrum | Prominent Activity | [14] |
Note: While some references are for related pyrazoline/pyrazine structures, they establish the principle of bromination enhancing antimicrobial activity, a concept applicable to the pyrazolopyridine scaffold.
Experimental Protocol: Microbroth Dilution for MIC Determination
This is the gold-standard method for determining the MIC of an antimicrobial agent. Its self-validating nature comes from the inclusion of positive (microbe, no drug) and negative (no microbe) growth controls.
Methodology:
-
Preparation: In a 96-well microtiter plate, add a standardized microbial inoculum (e.g., ~5 x 10^5 CFU/mL) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to each well.
-
Serial Dilution: Create a two-fold serial dilution of the test compound (brominated pyrazolopyridine) directly in the wells. This results in a range of decreasing concentrations across the plate.
-
Controls: Include a positive control well (inoculum only, no compound) to ensure the microbe is viable, and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Analysis: Visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]
Synthesis and Vectorial Functionalization
The utility of a chemical scaffold in drug discovery is contingent upon the ability to synthesize it efficiently and elaborate its structure to optimize biological activity.
General Synthetic Approach
Brominated pyrazolopyridines can be synthesized through various routes. A common strategy involves the construction of the core pyrazolopyridine ring system followed by selective bromination. Reagents such as N-Bromosuccinimide (NBS) are frequently used for introducing the bromine atom onto the heterocyclic core.[16] The synthesis often starts from readily available pyridine derivatives, which undergo cyclization and subsequent functionalization.[16][17]
The ability to selectively functionalize different positions of the ring system (a concept known as vectorial functionalization) is critical for structure-activity relationship (SAR) studies, allowing medicinal chemists to fine-tune the molecule for improved potency, selectivity, and pharmacokinetic properties.[17]
Conclusion and Future Outlook
Brominated pyrazolopyridines stand out as a highly versatile and potent class of heterocyclic compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer agents, particularly as kinase inhibitors, and as broad-spectrum antimicrobial agents makes them a compelling focus for future drug discovery programs.
The path forward requires a multi-pronged approach:
-
Lead Optimization: Leveraging the synthetic accessibility of the scaffold to perform extensive SAR studies to improve potency and reduce off-target effects.
-
In Vivo Validation: Advancing the most promising in vitro candidates into preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.
-
Mechanism Deconvolution: Employing advanced biochemical and cell biology techniques to further elucidate the precise mechanisms of action and identify novel biological targets.
The strategic use of bromination on the privileged pyrazolopyridine scaffold provides a robust platform for the development of next-generation therapeutics to address critical unmet needs in oncology and infectious disease.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. op.niscpr.res.in [op.niscpr.res.in]
- 12. mdpi.com [mdpi.com]
- 13. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]
- 16. CN103992318A - Pyrazolopyridine compound and preparation method thereof - Google Patents [patents.google.com]
- 17. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comprehensive Spectroscopic Guide to 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the spectroscopic data for 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a key heterocyclic intermediate in medicinal chemistry. Understanding the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) characteristics of this compound is crucial for its synthesis, purification, and the development of novel therapeutic agents. This guide synthesizes available spectral information to offer a comprehensive reference for researchers in the field.
Molecular Structure and Spectroscopic Overview
This compound possesses a fused heterocyclic ring system with a bromine substituent and a carboxylic acid group. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is essential for its unambiguous identification and characterization.
Diagram of the Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the fused ring system and a characteristic downfield signal for the carboxylic acid proton.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | 12.0 - 13.0 | br s | - |
| H-2 | 8.3 - 8.5 | s | - |
| H-7 | 8.8 - 9.0 | d | ~7.0 |
| H-6 | 7.2 - 7.4 | dd | ~7.0, ~2.0 |
| H-4 | 7.6 - 7.8 | d | ~2.0 |
Note: These are predicted values based on analogous structures and general NMR principles. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.
Interpretation and Causality:
-
Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet at a very downfield chemical shift (δ 12.0-13.0 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons (H-2, H-4, H-6, H-7): The protons on the pyrazolo[1,5-a]pyridine ring system will resonate in the aromatic region (δ 7.0-9.0 ppm).
-
H-2: This proton is on the pyrazole ring and is expected to be a singlet due to the absence of adjacent protons.
-
H-7: This proton is adjacent to the electron-withdrawing nitrogen atom in the pyridine ring, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-6.
-
H-6: This proton will be a doublet of doublets, being coupled to both H-7 and H-4.
-
H-4: This proton is expected to be a doublet due to coupling with H-6. The bromine atom at position 5 will influence the chemical shifts of the neighboring protons, particularly H-4 and H-6, through its electronic effects.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 175 |
| C-7 | 140 - 145 |
| C-5 | 115 - 120 |
| C-3a | 145 - 150 |
| C-2 | 110 - 115 |
| C-3 | 130 - 135 |
| C-4 | 120 - 125 |
| C-6 | 125 - 130 |
Note: These are predicted values based on analogous structures and general NMR principles.
Interpretation and Causality:
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is characteristically found in the downfield region of the spectrum (δ 165-175 ppm).
-
Aromatic Carbons: The carbons of the fused heterocyclic rings will appear in the aromatic region (δ 110-150 ppm). The carbon attached to the bromine atom (C-5) will show a characteristic chemical shift due to the halogen's inductive and resonance effects. The quaternary carbons (C-3a and C-3) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Experimental Protocol for NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Workflow for NMR Sample Preparation and Analysis
Caption: A typical workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): Due to the presence of bromine, the molecular ion will appear as a characteristic doublet of peaks of nearly equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. For this compound (C₈H₅BrN₂O₂), the expected molecular weights are approximately 240.95 u (for ⁷⁹Br) and 242.95 u (for ⁸¹Br).
-
Fragmentation Pattern: Common fragmentation pathways for such molecules under electron ionization (EI) include:
-
Loss of the bromine radical (•Br): This would result in a fragment ion at m/z corresponding to the rest of the molecule.
-
Decarboxylation (loss of CO₂): The loss of the carboxylic acid group as carbon dioxide is a common fragmentation pathway for carboxylic acids.
-
Cleavage of the pyridine ring: The fused ring system can undergo characteristic fragmentation.
-
Experimental Protocol for Mass Spectrometry:
High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is recommended for accurate mass determination, which can confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong |
| C=N and C=C (Aromatic Rings) | 1450 - 1600 | Medium to Strong |
| C-Br | 500 - 600 | Medium to Strong |
Interpretation and Causality:
-
O-H Stretch: The carboxylic acid O-H stretch is typically very broad due to strong intermolecular hydrogen bonding, appearing as a wide trough in the spectrum.[1]
-
C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp absorption. Its position can be influenced by conjugation and hydrogen bonding.[1]
-
Aromatic Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazolo[1,5-a]pyridine ring system will appear in the fingerprint region.
-
C-Br Stretch: The carbon-bromine bond will have a characteristic absorption in the low-frequency region of the spectrum.
Experimental Protocol for IR Spectroscopy:
Solid samples are typically analyzed using the KBr pellet method or Attenuated Total Reflectance (ATR) spectroscopy.
Conclusion
References
A Theoretical and Computational Guide to the Pyrazolo[1,5-a]pyridine Scaffold
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold, a fused bicyclic N-heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This rigid, planar motif serves as a privileged core for the design of novel therapeutics, including kinase inhibitors and anticancer agents.[2] This in-depth technical guide provides a comprehensive overview of the theoretical underpinnings of the pyrazolo[1,5-a]pyridine scaffold, focusing on its electronic structure, aromaticity, and reactivity from a computational chemistry perspective. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively explore and exploit the potential of this important heterocyclic system.
The Pyrazolo[1,5-a]pyridine Core: Structure and Significance
The pyrazolo[1,5-a]pyridine system consists of a pyrazole ring fused to a pyridine ring. This fusion imparts a unique combination of electronic properties, blending the π-excessive nature of the pyrazole ring with the π-deficient character of the pyridine ring. This electronic dichotomy is central to its chemical behavior and biological activity. The scaffold's planarity and rigidity are advantageous in drug design, as they reduce the entropic penalty upon binding to a biological target.
The versatility of the pyrazolo[1,5-a]pyridine scaffold is further enhanced by the numerous synthetic strategies available for its construction and functionalization. These methods allow for the introduction of a wide array of substituents at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.
Unveiling the Electronic Landscape: A Computational Approach
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and properties of heterocyclic compounds.[3][4] By employing DFT calculations, we can gain valuable insights into the molecular orbitals, charge distribution, and reactivity of the pyrazolo[1,5-a]pyridine scaffold.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's reactivity. The energy and distribution of these frontier orbitals provide a qualitative understanding of its electron-donating and electron-accepting capabilities.
A typical DFT calculation on the parent pyrazolo[1,5-a]pyridine scaffold reveals the distribution of the HOMO and LUMO across the bicyclic system. The HOMO is generally localized on the more electron-rich pyrazole moiety, indicating its propensity to engage in electrophilic reactions. Conversely, the LUMO is predominantly situated on the electron-deficient pyridine ring, highlighting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack. In the MEP map of pyrazolo[1,5-a]pyridine, the nitrogen atoms of the pyridine ring typically exhibit negative potential (red regions), indicating their basicity and ability to act as hydrogen bond acceptors. The regions around the hydrogen atoms, particularly those attached to the pyrazole ring, show positive potential (blue regions), suggesting their susceptibility to deprotonation or interaction with nucleophiles.
Aromaticity: The Driving Force for Stability
The aromatic character of the pyrazolo[1,5-a]pyridine scaffold is a key contributor to its stability and chemical behavior. While experimental evidence points towards its aromatic nature, computational methods provide a quantitative measure of this property.
Nucleus-Independent Chemical Shift (NICS)
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess the aromaticity of cyclic systems.[5][6] It involves placing a "ghost" atom at the center of the ring and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.
For the pyrazolo[1,5-a]pyridine scaffold, NICS calculations can be performed for both the five-membered pyrazole ring and the six-membered pyridine ring. The results of such calculations would be expected to show negative NICS values for both rings, confirming the aromatic character of the entire bicyclic system.
Reactivity and Functionalization: A Theoretical Perspective
The electronic properties of the pyrazolo[1,5-a]pyridine scaffold dictate its reactivity towards various reagents. Theoretical studies can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts for the targeted functionalization of the core.
Electrophilic Substitution
Based on FMO analysis and the electron-rich nature of the pyrazole ring, electrophilic substitution is predicted to occur preferentially on this moiety. Computational studies on the related pyrazolo[1,5-a]pyrimidine system have predicted successive substitution by electrophiles at the 3- and 6-positions.[7] Similar reactivity patterns can be anticipated for the pyrazolo[1,5-a]pyridine scaffold, with the C3 position being a primary target for electrophilic attack.
Nucleophilic Substitution
The π-deficient pyridine ring is the more likely site for nucleophilic attack. The LUMO distribution and MEP map support this prediction. The regioselectivity of nucleophilic substitution can be further investigated by calculating the Fukui functions, which provide a more detailed picture of the local reactivity at each atomic site.
Regioselective Functionalization
Experimental studies have demonstrated the feasibility of regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold using various synthetic methodologies, including metalation.[5] These experimental findings are in good agreement with the theoretical predictions of reactivity, further validating the utility of computational chemistry in guiding synthetic strategies.
The Role of Pyrazolo[1,5-a]pyridine in Drug Discovery
The unique structural and electronic features of the pyrazolo[1,5-a]pyridine scaffold make it an attractive framework for the design of bioactive molecules. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for high-affinity binding to biological targets.
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target. Numerous studies have employed molecular docking to investigate the interactions of pyrazolo[1,5-a]pyridine derivatives with various enzymes, including kinases. These studies have provided valuable insights into the structure-activity relationships (SAR) of these compounds and have guided the optimization of their biological activity.
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on pyrazolo[1,5-a]pyridine are less common than for its pyrimidine analogue, the principles can be readily applied. By correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity, QSAR models can be developed to predict the activity of novel derivatives and guide the design of more potent compounds.
Practical Guide to Computational Analysis
For researchers interested in performing their own theoretical studies on the pyrazolo[1,5-a]pyridine scaffold, the following section provides a general workflow and key considerations for DFT calculations.
Software and Methodology
A variety of quantum chemistry software packages can be used for these calculations, such as Gaussian, ORCA, and TURBOMOLE.[8] The choice of functional and basis set is crucial for obtaining accurate results. For general-purpose calculations on organic molecules, the B3LYP functional combined with a Pople-style basis set (e.g., 6-31G(d)) is a common and reliable choice.[3][9]
Step-by-Step Computational Protocol for Electronic Structure Analysis
-
Geometry Optimization: The first step is to obtain the optimized geometry of the pyrazolo[1,5-a]pyridine molecule. This is typically done using a DFT method with a suitable basis set.
-
Frequency Calculation: A frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Molecular Orbital Analysis: Once the optimized geometry is confirmed, the molecular orbitals (HOMO, LUMO, etc.) can be calculated and visualized.
-
MEP Map Generation: The molecular electrostatic potential can be calculated and mapped onto the electron density surface to visualize the charge distribution.
Protocol for Aromaticity Assessment (NICS)
-
Define Ring Centroids: Determine the geometric centers of the pyrazole and pyridine rings.
-
Place Ghost Atoms: In the input file for the NICS calculation, place ghost atoms (typically denoted as Bq or X) at the ring centroids.
-
Perform NMR Calculation: Run a NMR calculation (e.g., using the GIAO method) to compute the chemical shielding at the positions of the ghost atoms. The negative of the isotropic shielding value corresponds to the NICS value.
Visualizations
Below are Graphviz diagrams illustrating key concepts and workflows discussed in this guide.
Caption: Logical relationships between the structure, properties, and applications of the pyrazolo[1,5-a]pyridine scaffold.
Caption: A typical computational workflow for the theoretical analysis of the pyrazolo[1,5-a]pyridine scaffold.
Conclusion
The pyrazolo[1,5-a]pyridine scaffold represents a rich and promising area of research in medicinal chemistry. Theoretical and computational studies provide an invaluable framework for understanding the fundamental properties of this heterocyclic system and for guiding the rational design of novel therapeutic agents. By leveraging the power of computational chemistry, researchers can accelerate the discovery and development of new drugs based on this versatile and potent scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
A Technical Guide to the Solubility of 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, understanding the fundamental physicochemical properties of a novel chemical entity is paramount. Among these, solubility stands as a critical determinant of a compound's developability, influencing everything from formulation strategies to bioavailability. This in-depth technical guide focuses on 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. The pyrazolopyridine scaffold is a recognized pharmacophore, and its derivatives have been explored for various therapeutic applications, including as anticancer agents.[1] This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in common laboratory solvents, designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively handle and characterize this promising molecule.
Physicochemical Profile and Predicted Solubility Behavior
A thorough understanding of a molecule's structural and electronic characteristics is the foundation for predicting its solubility. This compound (C₈H₅BrN₂O₂) is a multifaceted molecule featuring a fused heterocyclic ring system, a bromine substituent, and a carboxylic acid group.
Molecular Structure:
-
Pyrazolopyridine Core: This fused aromatic system, composed of a pyrazole ring fused to a pyridine ring, is relatively polar and capable of engaging in various intermolecular interactions, including hydrogen bonding and π-stacking.[2]
-
Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group that can act as both a hydrogen bond donor and acceptor. Its presence significantly influences solubility in polar protic solvents and aqueous solutions, particularly as a function of pH.[3]
-
Bromine Substituent (-Br): The bromine atom is an electron-withdrawing group that increases the molecule's molecular weight and contributes to its lipophilicity. While bromide salts are generally water-soluble, the covalent bromine in this organic molecule enhances its non-polar character.[4]
Predicted Physicochemical Parameters
| Parameter | Predicted/Inferred Value | Significance for Solubility |
| Molecular Weight | 241.04 g/mol | Moderate molecular weight, not expected to be a primary limiting factor for solubility. |
| LogP (Octanol-Water Partition Coefficient) | ~1.8 | A LogP value in this range suggests a balance between lipophilicity and hydrophilicity, indicating that the compound is likely to have some solubility in both non-polar and polar solvents.[5][6] For oral drug candidates, a LogP of less than 5 is generally preferred for good absorption.[6] |
| Predicted Aqueous Solubility | ~0.5 mg/mL | This predicted value suggests that the compound is sparingly soluble in water.[5] The actual solubility will be highly dependent on the pH of the aqueous medium. |
| pKa (Acid Dissociation Constant) | Not available (Predicted to be acidic) | The carboxylic acid group is expected to have a pKa in the acidic range (typically 3-5). This means that in solutions with a pH above its pKa, the compound will exist predominantly in its more soluble carboxylate salt form. |
| Melting Point | >250 °C | A high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. This can sometimes correlate with lower solubility. |
Theoretical Solubility in Common Solvents
Based on the "like dissolves like" principle and the molecule's functional groups, we can predict its general solubility behavior:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group will be the primary driver of solubility in these solvents through hydrogen bonding. However, the relatively large, fused aromatic ring system and the bromine atom will limit its solubility in water. We can expect low to moderate solubility in alcohols.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent at solvating polar molecules. We anticipate good solubility of this compound in DMSO and DMF, which are capable of disrupting the intermolecular forces in the solid state. Acetonitrile may be a less effective solvent due to its lower polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The molecule's significant polarity from the carboxylic acid and the nitrogen atoms in the heterocyclic core will likely lead to very poor solubility in nonpolar solvents.
-
Aqueous Buffers: The solubility in aqueous solutions will be highly pH-dependent. In acidic solutions (pH < pKa), the carboxylic acid will be protonated and less soluble. In basic solutions (pH > pKa), the compound will deprotonate to form the more soluble carboxylate anion.
Experimental Determination of Equilibrium Solubility: A Validated Protocol
To obtain definitive solubility data, experimental determination is essential. The "gold standard" for thermodynamic solubility is the equilibrium shake-flask method . This method involves generating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.
Causality Behind Experimental Choices
The shake-flask method is chosen for its reliability and its ability to ensure that a true equilibrium between the dissolved and undissolved solid is reached. This is crucial for obtaining thermodynamic solubility data that is independent of the dissolution rate. The extended incubation time and agitation are designed to overcome any kinetic barriers to dissolution.
Step-by-Step Protocol for Equilibrium Solubility Determination
Materials and Equipment:
-
This compound (solid form)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pHs, methanol, ethanol, DMSO, acetonitrile, hexane)
-
Scintillation vials or other suitable containers with secure caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or LC-MS/MS
-
Analytical balance
-
Pipettes and tips
Experimental Workflow:
Caption: Workflow for the equilibrium shake-flask solubility assay.
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to a pre-labeled vial. "Excess" means that undissolved solid should be visible at the end of the experiment. A good starting point is to add 2-5 mg of the compound to 1 mL of the solvent.
-
Accurately dispense a known volume of the desired solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker within a temperature-controlled incubator (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.
-
-
Phase Separation:
-
After the incubation period, visually confirm the presence of undissolved solid in each vial.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes.
-
Carefully collect the supernatant, being cautious not to disturb the solid pellet.
-
For complete removal of any remaining solid particles, filter the supernatant through a 0.22 µm syringe filter. Self-Validation Check: The choice of filter material is critical to prevent adsorption of the analyte. A low-binding filter material such as PTFE or PVDF is recommended. It is good practice to discard the first few drops of the filtrate to saturate any potential binding sites on the filter.
-
-
Analysis:
-
Prepare a calibration curve of the compound in a solvent in which it is freely soluble (e.g., DMSO or methanol) at known concentrations.
-
Dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to bring its concentration within the range of the calibration curve.
-
Quantify the concentration of the dissolved compound in the diluted sample using a validated HPLC or LC-MS/MS method.
-
Calculate the original solubility in the test solvent by applying the dilution factor.
-
-
Quality Control:
-
Perform each solubility determination in triplicate to ensure reproducibility.
-
Analyze the remaining solid by a technique such as XRPD (X-ray powder diffraction) to check for any changes in the solid form (e.g., conversion to a hydrate or a different polymorph) during the experiment.
-
Summary of Expected Solubility Profile
While precise quantitative data requires experimental determination as outlined above, the following table summarizes the anticipated solubility of this compound in common solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The carboxylic acid allows for hydrogen bonding, but the large hydrophobic core and bromine limit solubility. |
| Methanol, Ethanol | Soluble to Moderately Soluble | The alkyl portion of the alcohols can interact with the hydrophobic parts of the molecule, while the hydroxyl group interacts with the carboxylic acid. | |
| Polar Aprotic | DMSO, DMF | Highly Soluble | These solvents are strong hydrogen bond acceptors and have high polarity, making them effective at solvating the compound. |
| Acetonitrile | Sparingly to Moderately Soluble | Less polar than DMSO and DMF, so likely to be a less effective solvent. | |
| Nonpolar | Hexane, Toluene | Insoluble to Very Sparingly Soluble | The high polarity of the carboxylic acid and the heterocyclic system leads to poor interaction with nonpolar solvents. |
| Aqueous Buffers | pH 2 (e.g., HCl) | Low Solubility | The carboxylic acid will be in its neutral, less soluble form. |
| pH 7.4 (e.g., PBS) | Moderate Solubility | A significant portion of the compound will be in its deprotonated, more soluble carboxylate form. | |
| pH 10 (e.g., Carbonate buffer) | High Solubility | The compound will be almost completely in its highly soluble carboxylate salt form. |
Conclusion
This compound presents a solubility profile that is characteristic of many drug-like molecules: limited aqueous solubility in its neutral form, with the potential for significant enhancement in organic polar aprotic solvents and at pH values above its pKa. The provided theoretical analysis serves as a robust starting point for researchers, while the detailed experimental protocol offers a validated method for obtaining the precise, high-quality solubility data necessary for informed decision-making in drug development. By combining theoretical understanding with rigorous experimental practice, scientists can effectively navigate the challenges associated with the solubility of this and other promising therapeutic candidates.
References
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. homework.study.com [homework.study.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound | 1101121-05-4 | Benchchem [benchchem.com]
- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
exploring the reactivity of the pyrazolo[1,5-a]pyridine core
An In-Depth Technical Guide to the Reactivity of the Pyrazolo[1,5-a]pyridine Core
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a nitrogen-fused heterocyclic system of paramount importance in medicinal chemistry and materials science. Recognized as a privileged structure, it forms the backbone of numerous biologically active compounds, particularly protein kinase inhibitors.[1][2] This guide provides a comprehensive exploration of the core's reactivity, moving beyond a simple catalog of reactions to explain the underlying electronic principles that govern its functionalization. We will dissect the distinct reactivity of the electron-rich pyrazole moiety and the electron-deficient pyridine ring, offering researchers, scientists, and drug development professionals a detailed roadmap for strategic modification. This document covers key synthetic preparations, position-specific functionalization via electrophilic and nucleophilic substitution, and modern, atom-economical C-H activation strategies, all supported by detailed protocols and mechanistic insights to empower rational molecular design.
The Electronic Landscape: A Tale of Two Rings
The reactivity of the pyrazolo[1,5-a]pyridine core is dictated by the fusion of two electronically distinct aromatic systems: an electron-rich pyrazole ring and an electron-deficient pyridine ring. This dichotomy is the cornerstone of its synthetic versatility.
-
The Pyrazole Moiety (Positions 1, 2, 3): This five-membered ring is inherently electron-rich, making it susceptible to electrophilic attack. The C3 position is the most nucleophilic and, therefore, the primary site for electrophilic aromatic substitution (SEAr).
-
The Pyridine Moiety (Positions 4, 5, 6, 7): This six-membered ring is electron-deficient, analogous to pyridine itself. It is generally resistant to electrophilic attack but is primed for nucleophilic aromatic substitution (SNAr), especially when activated with a leaving group at the C5 or C7 positions.[3] The C7 position demonstrates particularly high reactivity towards nucleophiles.[4][5]
This electronic push-pull nature allows for highly regioselective reactions, enabling chemists to precisely tailor the scaffold's periphery.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid: A Strategic Building Block for Modern Medicinal Chemistry
Introduction: The Privileged Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold is a recurring motif in contemporary medicinal chemistry, recognized for its unique three-dimensional conformation and electronic properties that facilitate favorable interactions with a variety of biological targets.[1] This bicyclic heteroaromatic system is considered a "privileged scaffold," frequently appearing in molecules with significant therapeutic potential. The strategic introduction of a bromine atom at the 5-position and a carboxylic acid at the 3-position, yielding 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, creates a versatile and powerful building block for the synthesis of novel drug candidates. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this key intermediate in medicinal chemistry programs, with a focus on practical applications and robust protocols.
Physicochemical Properties and Strategic Advantages
This compound is a solid at room temperature with a molecular weight of 241.04 g/mol .[2] Its true value lies in the orthogonal reactivity of its two key functional groups: the carboxylic acid and the bromo substituent.
-
The Carboxylic Acid Handle (C3-Position): The carboxylic acid moiety serves as a versatile anchor point for the introduction of diverse side chains, most commonly through amide bond formation . This allows for the exploration of a wide range of chemical space to optimize pharmacodynamic and pharmacokinetic properties. The resulting amides are often crucial for establishing key hydrogen bonding interactions with target proteins.[3]
-
The Bromo Handle (C5-Position): The bromine atom is an ideal functional group for modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling . This enables the facile introduction of a variety of aryl and heteroaryl groups, providing a powerful tool for modulating the molecule's properties, including potency, selectivity, and metabolic stability.[4][5]
This dual functionality allows for a divergent synthetic strategy, where a common core can be rapidly elaborated into a large library of analogues for structure-activity relationship (SAR) studies.
Core Applications in Medicinal Chemistry
This building block has proven instrumental in the development of novel therapeutic agents across several disease areas:
-
Antitubercular Agents: A significant body of research highlights the use of this compound in the synthesis of potent inhibitors of Mycobacterium tuberculosis (Mtb).[1][3] The pyrazolo[1,5-a]pyridine-3-carboxamide core has been identified as a promising pharmacophore, with derivatives exhibiting nanomolar minimum inhibitory concentrations (MICs) against both drug-susceptible and drug-resistant Mtb strains.[6]
-
Anti-inflammatory and Anti-cancer Agents: The pyrazolo[1,5-a]pyridine scaffold is also a key component of molecules with anti-inflammatory and anti-cancer properties.[7] The ability to functionalize both the C3 and C5 positions allows for the fine-tuning of activity against specific kinases and other cancer-related targets.
-
Neuroprotective Agents: Derivatives of this scaffold have shown potential in the treatment of neurodegenerative diseases like Alzheimer's.[8][9]
Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step methodologies for the two most common and critical transformations involving this compound. The causality behind experimental choices is explained to ensure reproducibility and success.
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol describes a general and highly efficient method for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a preferred coupling reagent due to its high efficiency, low rate of racemization for chiral amines, and the formation of water-soluble byproducts that are easily removed during work-up.[10]
Workflow for Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Materials:
| Reagent | M.W. | Equivalents |
| This compound | 241.04 | 1.0 |
| Primary Amine | Varies | 1.2 |
| HATU | 380.23 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - |
| Ethyl Acetate | - | - |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | - | - |
| Brine | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Activation: To the stirred solution, add HATU (1.1 eq.) followed by the dropwise addition of DIPEA (2.5 eq.). The use of a slight excess of HATU ensures complete activation of the carboxylic acid. DIPEA, a non-nucleophilic base, is crucial for deprotonating the carboxylic acid and neutralizing the hexafluorophosphate counterion.[10]
-
Activation Period: Allow the mixture to stir at room temperature for 15-30 minutes. During this time, the color of the solution may change, indicating the formation of the activated ester.
-
Amine Addition: Add the desired primary amine (1.2 eq.) to the reaction mixture. A slight excess of the amine is used to drive the reaction to completion.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove any unreacted acid and acidic byproducts) and brine (to remove residual water).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.[8]
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of the 5-bromo position with a variety of aryl or heteroaryl boronic acids. The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions like debromination.[5] Pd(dppf)Cl₂ is a robust and versatile catalyst for this type of transformation, known for its high activity and stability.[4]
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Materials:
| Reagent | M.W. | Equivalents |
| 5-Bromopyrazolo[1,5-a]pyridine-3-carboxamide derivative | Varies | 1.0 |
| Aryl/Heteroaryl Boronic Acid or Ester | Varies | 1.5 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.74 | 0.05 |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | 138.21 | 2.0-3.0 |
| 1,4-Dioxane and Water (e.g., 4:1 mixture) | - | - |
| Ethyl Acetate or Dichloromethane | - | - |
| Celite | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vessel suitable for heating (e.g., a microwave vial or a round-bottom flask with a condenser), combine the 5-Bromopyrazolo[1,5-a]pyridine-3-carboxamide derivative (1.0 eq.), the aryl/heteroaryl boronic acid or its corresponding pinacol ester (1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.). The use of an excess of the boronic acid component helps to ensure complete consumption of the bromo starting material.
-
Solvent Addition: Add the solvent system, typically a mixture of an organic solvent and water such as 1,4-dioxane/water (4:1). The water is essential for the activation of the boronic acid.[11]
-
Degassing: To remove dissolved oxygen, which can deactivate the palladium catalyst, degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 10-15 minutes or by using several freeze-pump-thaw cycles.
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq.), to the degassed mixture.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS. Microwave irradiation can often significantly reduce the reaction time.[5][12]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-pyrazolo[1,5-a]pyridine-3-carboxamide derivative.
Conclusion: A Versatile Tool for Drug Discovery
This compound represents a highly valuable and versatile building block in the arsenal of the modern medicinal chemist. Its dual reactivity allows for the systematic and efficient exploration of chemical space around a privileged heterocyclic core. The robust and reproducible protocols provided herein for amide coupling and Suzuki-Miyaura cross-coupling reactions serve as a reliable foundation for the synthesis of diverse libraries of compounds. The demonstrated success of this scaffold in generating potent antitubercular, anti-inflammatory, and anti-cancer agents underscores its continued importance in the quest for novel therapeutics.[1][3][7]
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:1101121-05-4 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | 1101121-05-4 | Benchchem [benchchem.com]
- 9. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
- 10. growingscience.com [growingscience.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Amidation of 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Introduction: The Significance of Pyrazolo[1,5-a]pyridine-3-carboxamides
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique three-dimensional structure and electronic properties make it an attractive core for developing novel therapeutic agents. Specifically, the N-substituted pyrazolo[1,5-a]pyridine-3-carboxamides have demonstrated significant potential, with derivatives showing potent activity against various diseases, including tuberculosis.[1][2][3] The synthesis of these carboxamides is a critical step in the development of new drug candidates, and a robust and reproducible amidation protocol is therefore of paramount importance to researchers in the field.
This document provides a detailed guide to the amidation of 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. We will explore the underlying principles of amide bond formation, discuss the selection of appropriate coupling reagents, and provide step-by-step protocols for two of the most effective and widely used methods: HATU-mediated and EDC/HOBt-mediated amidation.
Understanding the Core Chemistry: Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow.[4] To facilitate this transformation under mild conditions, the carboxylic acid must first be "activated". This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.[5][6][7]
A variety of coupling reagents have been developed for this purpose, broadly categorized into carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).[5][8] The choice of reagent is critical and depends on factors such as the reactivity of the acid and amine, the potential for side reactions, and the desired reaction conditions.[4]
Choosing Your Weapon: A Comparative Overview of Coupling Reagents
For the amidation of an aromatic heterocyclic carboxylic acid like this compound, uronium/aminium salt-based reagents like HATU and carbodiimide-based reagents like EDC in combination with an additive like HOBt are excellent choices.
| Reagent System | Advantages | Disadvantages |
| HATU | High efficiency and fast reaction rates, even with sterically hindered substrates.[9] Low risk of racemization for chiral substrates.[9] | Higher cost compared to carbodiimides. The byproduct, tetramethylurea, can sometimes be difficult to remove. |
| EDC/HOBt | Cost-effective and widely available. The urea byproduct from EDC is water-soluble, simplifying purification.[4] HOBt effectively suppresses racemization.[4][6][7] | Can be less effective for particularly challenging or sterically hindered couplings compared to HATU. |
Visualizing the Reaction: The Mechanism of Amide Bond Formation
To fully grasp the intricacies of the amidation process, it is helpful to visualize the reaction mechanisms for both HATU and EDC/HOBt mediated couplings.
References
- 1. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. bachem.com [bachem.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
Application Notes & Protocols: Leveraging 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid for the Synthesis of Next-Generation Kinase Inhibitors
Abstract
The dysregulation of protein kinases is a fundamental mechanism underlying numerous human diseases, most notably cancer. This has positioned kinase inhibitors as a cornerstone of modern targeted therapy. The pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" heterocyclic framework in medicinal chemistry, demonstrating potent and selective inhibition against a variety of key kinase targets.[1][2][3] This document provides an in-depth guide for researchers and drug development professionals on the strategic application of 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid , a versatile and powerful building block for the synthesis of novel kinase inhibitor libraries. We will explore the causality behind synthetic strategies and provide detailed, self-validating protocols for its use in lead generation and optimization.
The Strategic Advantage of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a bioisostere of purine, enabling it to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. This inherent binding capability makes it an ideal starting point for inhibitor design.[4] Its rigid, bicyclic nature provides a defined three-dimensional vector for substituents, allowing for precise probing of the kinase active site to enhance potency and selectivity.
Numerous successful kinase inhibitors and clinical candidates have been developed from this scaffold, targeting a diverse range of kinases including RET, PI3K, Trk, and CDKs.[1][4][5][6][7][8] The recently approved RET inhibitor Selpercatinib, for example, features a pyrazolo[1,5-a]pyridine core, underscoring the clinical relevance of this heterocyclic system.[4]
This compound is an exceptionally valuable starting material due to its bifunctional nature:
-
The Carboxylic Acid at C3: This group serves as a primary chemical handle for elaboration. It is readily converted into an amide via coupling with a diverse array of primary and secondary amines, which is one of the most robust and frequently used reactions in medicinal chemistry for building molecular complexity.[9][10]
-
The Bromine Atom at C5: This position provides a secondary site for diversification. The bromine atom is a perfect substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the late-stage introduction of aryl, heteroaryl, or amino moieties to fine-tune the inhibitor's pharmacological profile.[6][11]
This dual functionality allows for a two-pronged strategy in library synthesis: first establishing a core amide linkage and then exploring the chemical space around the C5 position.
Core Synthesis Workflow: Amide Bond Formation
The foundational step in utilizing this building block is the formation of a stable amide bond. This is achieved by activating the carboxylic acid to make it susceptible to nucleophilic attack by an amine. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this transformation, particularly with less reactive or sterically hindered amines, due to the formation of a highly reactive acyliminium ion intermediate.[12]
Experimental Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a robust and general method for coupling this compound with a diverse range of amines.
Objective: To synthesize N-substituted-5-bromopyrazolo[1,5-a]pyridine-3-carboxamide intermediates for kinase inhibitor development.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Ice-water bath
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the selected amine (1.1 eq), and HATU (1.1 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the solids (a concentration of ~0.1 M with respect to the carboxylic acid is typical).
-
Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add DIPEA (2.5 eq) dropwise via syringe over 5 minutes. The causality here is critical: adding the base slowly at a reduced temperature helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-16 hours.
-
Self-Validating Monitoring: The reaction's progress must be monitored to ensure completion and identify any issues. Spot the reaction mixture on a TLC plate (e.g., using a 1:1 Hexane:EtOAc mobile phase) against the starting carboxylic acid. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates progress. For more precise analysis, LC-MS can be used to confirm the formation of the desired product mass.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to remove residual water and DMF.[13]
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-5-bromopyrazolo[1,5-a]pyridine-3-carboxamide.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Library Diversification via Cross-Coupling
The true power of this building block is realized in the second stage of synthesis. The C5-bromo intermediate produced in Protocol 1 is a versatile handle for introducing a wide range of chemical moieties through palladium-catalyzed cross-coupling reactions. This strategy is central to Structure-Activity Relationship (SAR) studies, where modifications at this position can drastically influence kinase selectivity and potency.
Experimental Protocol 2: Suzuki Cross-Coupling
This protocol provides a general method for the installation of an aryl or heteroaryl group at the C5 position.
Objective: To diversify the core intermediate by creating a new carbon-carbon bond at the C5 position.
Materials:
-
N-substituted-5-bromopyrazolo[1,5-a]pyridine-3-carboxamide (1.0 eq)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., aqueous 2M Na₂CO₃ or K₂CO₃, 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane or Toluene, and Water, typically 4:1 ratio)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Condenser (if heating under reflux)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add the C5-bromo intermediate (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.05 eq), and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is a critical step, as oxygen can deactivate the palladium catalyst.
-
Solvent and Base Addition: Add the degassed organic solvent (e.g., Dioxane) followed by the degassed aqueous base solution. The choice of base and solvent can be crucial and may require optimization for specific substrates.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting bromide.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification Pre-step: The combined organic layers can be washed with brine, dried over Na₂SO₄, and filtered. Sometimes, filtering the crude mixture through a pad of Celite® is necessary to remove residual palladium catalyst before concentration.
-
Purification and Characterization: Concentrate the solvent and purify the crude product by flash column chromatography. Characterize the final compound by NMR and MS to confirm its structure and purity.
Target Landscape for Pyrazolo[1,5-a]pyridine-Based Inhibitors
The versatility of the pyrazolo[1,5-a]pyridine scaffold, particularly when elaborated using building blocks like this compound, has led to the development of inhibitors against a wide array of kinases implicated in disease.
| Kinase Family | Specific Kinase Target | Therapeutic Area | Reference |
| Tyrosine Kinases | EGFR, TrkA/B/C, RET, c-Met | Oncology | [4][5][8][14][15] |
| Serine/Threonine Kinases | B-Raf, MEK, Pim-1, Aurora | Oncology | [5][15][16] |
| Lipid Kinases | PI3Kδ, PI3Kγ | Oncology, Inflammation | [6][7][15][17] |
| Cyclin-Dependent Kinases | CDK1, CDK2 | Oncology | [1][5][16] |
| Other | CSK, DRAK1 | Immuno-oncology | [4][5][16] |
Conclusion and Future Outlook
This compound is a high-value, strategic starting material for the synthesis of kinase inhibitors. Its dual functional handles permit a robust and modular approach to library design, enabling the rapid generation of diverse chemical entities for SAR exploration. The protocols outlined herein provide a reliable foundation for both the initial amide coupling and subsequent diversification via cross-coupling. Future efforts will likely focus on exploring functionalization at other positions of the pyrazolo[1,5-a]pyridine ring to access novel chemical space and develop inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. growingscience.com [growingscience.com]
- 11. This compound | 1101121-05-4 | Benchchem [benchchem.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
- 16. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
synthesis of antitubercular agents from pyrazolo[1,5-a]pyridine-3-carboxamides
An In-Depth Technical Guide to the Synthesis and Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Potent Antitubercular Agents
Introduction: A Scaffold Hopping Strategy Towards Novel Anti-TB Agents
Tuberculosis (TB) continues to be a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). This urgent situation necessitates the discovery of novel chemical entities with new mechanisms of action. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising core structure in medicinal chemistry. Its structural and electronic similarity to the imidazo[1,2-a]pyridine core, found in potent antitubercular agents like Q203, makes it an ideal candidate for a scaffold hopping strategy.[1] This approach involves modifying a known active scaffold to develop new compounds, potentially with improved potency, better pharmacokinetic profiles, and efficacy against resistant strains.
This guide provides a detailed protocol for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, a class of compounds that has demonstrated remarkable in vitro potency with nanomolar minimum inhibitory concentration (MIC) values against both drug-sensitive (H37Rv) and drug-resistant Mtb strains.[1][2] We will delve into the rationale behind the synthetic design, provide step-by-step experimental protocols, and outline the methodologies for evaluating their biological activity.
Section 1: Synthetic Strategy and Workflow
The synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides is a multi-step process that is both robust and versatile, allowing for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies. The general workflow is based on the construction of the heterocyclic core followed by functionalization.
The core synthetic pathway involves three key transformations:
-
N-Amination of Substituted Pyridines: The synthesis begins with the N-amination of an appropriately substituted pyridine. This step is crucial for setting up the subsequent cyclization.
-
1,3-Dipolar Cycloaddition: The N-aminated pyridine undergoes a 1,3-dipolar cycloaddition reaction with an ethyl propiolate derivative to construct the fused pyrazolo[1,5-a]pyridine ring system.[1]
-
Amidation: The resulting ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with a variety of primary amines via a standard amidation reaction to yield the final target compounds.[3]
This straightforward sequence allows for diversity at two key positions: the pyridine ring (by starting with different substituted pyridines) and the carboxamide side chain (by using various primary amines in the final step).
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides.
Section 2: Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and provide a comprehensive guide to synthesizing this class of compounds.[1][3]
Protocol 2.1: Synthesis of Ethyl 5-methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate
This protocol details the formation of the core heterocyclic structure.
Scientist's Note: The choice of N-amination reagent is critical. O-mesitylenesulfonylhydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH) are effective reagents for this transformation. The subsequent 1,3-dipolar cycloaddition is a powerful ring-forming reaction that efficiently constructs the bicyclic core.
Materials:
-
2-methyl-5-methoxypyridine
-
O-mesitylenesulfonylhydroxylamine (MSH)
-
Dichloromethane (DCM), anhydrous
-
Ethyl propiolate
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-methyl-5-methoxypyridine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of MSH (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure. The resulting crude N-aminopyridinium salt is used in the next step without further purification.
-
To the crude salt, add ethyl propiolate (1.5 eq) and K₂CO₃ (3.0 eq) in a suitable solvent like DMF or acetonitrile.
-
Heat the mixture at 60-80 °C and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to afford the pure ethyl 5-methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate.
Protocol 2.2: Saponification to the Carboxylic Acid
Scientist's Note: Standard saponification conditions are used to hydrolyze the ethyl ester to the carboxylic acid, which is the key intermediate for the final amidation step. Acidification is crucial to protonate the carboxylate salt and precipitate the desired product.
Materials:
-
Ethyl 5-methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) (e.g., 2 M)
Procedure:
-
Suspend the ester intermediate (1.0 eq) in a mixture of EtOH and water.
-
Add an aqueous solution of NaOH (2.0-3.0 eq) to the suspension.
-
Heat the mixture to reflux (or stir at 60 °C) for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the EtOH under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution by the slow addition of 2 M HCl until the pH is ~2-3, resulting in the formation of a precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure pyrazolo[1,5-a]pyridine-3-carboxylic acid.
Protocol 2.3: Amidation to Final Carboxamide Derivatives
Scientist's Note: Peptide coupling reagents like HATU or a combination of EDC/HOBt are employed to activate the carboxylic acid for efficient amide bond formation. This step is highly versatile and can be used to couple a wide array of primary amines.
Materials:
-
Pyrazolo[1,5-a]pyridine-3-carboxylic acid
-
Desired primary amine (e.g., 4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzylamine)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq), DIPEA (3.0 eq), and HATU (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
If necessary, purify the crude product by column chromatography or recrystallization to obtain the final pure pyrazolo[1,5-a]pyridine-3-carboxamide.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 3: Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold has yielded crucial insights into the structural requirements for potent antitubercular activity.[1][3]
-
Substituents on the Pyridine Ring (R¹): The position and nature of substituents on the pyridine core significantly impact activity. Studies have shown that the 5-position is optimal for substitution.[1] While a methyl group at this position confers high potency, it can be replaced by other groups like methoxy, ethyl, or chloro without a significant loss of activity.[1] The 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine scaffold has been identified as particularly effective, especially against drug-resistant Mtb isolates.[3]
-
The Carboxamide Side Chain (R²): The side chain attached to the carboxamide nitrogen is a critical determinant of potency. Introducing substituted diaryl (diphenyl or heterodiaryl) groups has proven to be a successful strategy to enhance efficacy, particularly against drug-resistant strains.[3][4] For instance, moving a nitrogen atom within a diaryl side chain from the 3-position to the 2-position of a pyridine ring resulted in a significant improvement in activity against H37Rv.[3][4]
| Compound ID | R¹ Substituent (Position 5) | R² Side Chain | MIC H37Rv (μg/mL) [1][3] | Cytotoxicity (Vero, IC₅₀ μM) [3] | Selectivity Index (SI) |
| 5g | -CH₃ | Benzyl | 0.015 | >50 | >3333 |
| 5k | -OCH₃ | Benzyl | 0.008 | >50 | >6250 |
| 5p | -Cl | Benzyl | 0.015 | >50 | >3333 |
| 6j | -OCH₃ | Diaryl (Pyridyl) | <0.002 | >100 | >50000 |
Table 1: Representative SAR data for pyrazolo[1,5-a]pyridine-3-carboxamide analogues. MIC values are against the drug-susceptible H37Rv Mtb strain. The Selectivity Index (SI) is calculated as IC₅₀/MIC.
Section 4: Protocol for Antitubercular Activity Screening
Once synthesized, the compounds must be evaluated for their biological activity. A standard whole-cell screening cascade is employed to determine potency and selectivity.
Caption: A typical workflow for the in vitro screening of novel antitubercular agents.
Protocol 4.1: Minimum Inhibitory Concentration (MIC) Determination
The Microplate Alamar Blue Assay (MABA), also known as the Resazurin Microtiter Assay (REMA), is a widely used colorimetric method for determining the MIC of compounds against Mtb.[1][5]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
96-well microplates
-
Test compounds and control drugs (e.g., Isoniazid, Rifampicin)
-
Resazurin sodium salt solution
-
Sterile PBS
Procedure:
-
Culture Mtb H37Rv in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1, then dilute 1:20 to prepare the inoculum.
-
Prepare serial two-fold dilutions of the test compounds in 7H9 broth directly in a 96-well plate.
-
Add 100 µL of the Mtb inoculum to each well containing the diluted compounds. Include a drug-free control (bacterial growth) and a sterile control (broth only).
-
Seal the plates and incubate at 37 °C for 5-7 days.
-
After incubation, add 20 µL of Resazurin solution to each well and incubate for another 24 hours.
-
Visually assess the results. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[5]
Protocol 4.2: Cytotoxicity Assay
To assess the selectivity of the compounds, their toxicity against a mammalian cell line (e.g., Vero, African green monkey kidney cells) is determined.[1]
Materials:
-
Vero cell line
-
DMEM supplemented with 10% FBS
-
96-well cell culture plates
-
Test compounds
-
Resazurin-based cell viability reagent (e.g., CCK-8, AlamarBlue)
Procedure:
-
Seed Vero cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
Add the cell viability reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against compound concentration. The Selectivity Index (SI) is then calculated as CC₅₀ / MIC. A higher SI value indicates greater selectivity for the mycobacteria over host cells.
Conclusion
The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold represents a highly promising class of antitubercular agents. The synthetic route is straightforward and amenable to the generation of diverse chemical libraries.[1][3] SAR studies have demonstrated that fine-tuning the substitutions on both the core ring system and the carboxamide side chain can lead to compounds with exceptional potency against drug-sensitive and, critically, drug-resistant Mtb strains, often with low cytotoxicity.[3][6][7] The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize, characterize, and evaluate these potent molecules, paving the way for the development of new lead compounds in the fight against tuberculosis.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Synthesis of Ethyl 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylate
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine enables it to function as an effective biomimetic, leading to applications as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[3][4] Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a key synthetic intermediate, providing a versatile molecular framework for the elaboration of more complex, biologically active molecules.[4] The bromine atom at the C5 position serves as a convenient handle for further functionalization via cross-coupling reactions, while the ethyl ester at C3 can be readily hydrolyzed or converted to other functional groups.
This document provides a comprehensive, field-tested protocol for the synthesis of this valuable building block. We will delve into the causality behind the experimental design, grounding the procedure in established mechanistic principles of 1,3-dipolar cycloaddition reactions.[5] This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for accessing this compound.
Reaction Principle: A Mechanistic Overview
The synthesis proceeds via a two-stage, one-pot process culminating in a [3+2] cycloaddition reaction.[6][7] This class of reactions is a powerful tool for constructing five-membered heterocyclic rings.[5]
-
Formation of the N-Aminopyridinium Salt: The synthesis begins with the electrophilic amination of 4-bromopyridine. A suitable aminating agent, such as O-(mesitylsulfonyl)hydroxylamine (MSH), transfers an amino group (-NH₂) to the pyridine nitrogen.[8][9] This forms the key intermediate, 1-amino-4-bromopyridinium salt. These salts are versatile reagents in organic synthesis.[8][10]
-
In Situ Generation of the Pyridinium Ylide: In the presence of a base, such as potassium carbonate (K₂CO₃), the N-aminopyridinium salt is deprotonated at the exocyclic nitrogen.[11][12] This generates a highly reactive pyridinium ylide, which acts as the 1,3-dipole for the subsequent cycloaddition.[13][14]
-
[3+2] Cycloaddition: The generated pyridinium ylide immediately reacts with a dipolarophile, in this case, ethyl propiolate. The electron-withdrawing ester group on the alkyne makes it an excellent reaction partner.[13] The concerted cycloaddition mechanism leads to the formation of the bicyclic pyrazolo[1,5-a]pyridine ring system.[5][15] A subsequent aromatization step yields the final stable product.
The overall transformation is depicted in the scheme below:
Scheme 1: Overall Synthesis of Ethyl 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylate
Step 1: N-Amination of 4-Bromopyridine
Step 2: In situ Ylide Formation and [3+2] Cycloaddition
Experimental Protocol
This protocol details a one-pot procedure starting from 4-bromopyridine. It is crucial to use anhydrous solvents and handle reagents appropriately, as moisture can interfere with the reaction.
Materials and Equipment:
-
Three-necked round-bottom flask (500 mL) with magnetic stirrer
-
Dropping funnel and condenser
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography (100-200 mesh)
-
4-Bromopyridine
-
O-(Mesitylsulfonyl)hydroxylamine (MSH)
-
Ethyl propiolate
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,2-Dimethoxyethane (DME), anhydrous
-
Ethyl acetate (EtOAc)
-
Petroleum ether (or hexanes)
-
Brine solution (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Part A: Synthesis and Cycloaddition
-
Flask Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet. Place the flask under a nitrogen atmosphere.
-
Initial Reagents: Add 4-bromopyridine (6.40 g, 40.5 mmol) to the flask and dissolve it in anhydrous DME (200 mL).[9]
-
N-Amination: Cool the stirred solution to 0 °C using an ice bath. Add O-(mesitylsulfonyl)hydroxylamine (8.00 g, 37.1 mmol) portion-wise over approximately 20 minutes, ensuring the internal temperature does not rise significantly.[9]
-
Formation of Pyridinium Salt: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 40 °C and maintain for 16 hours to ensure complete formation of the 1-amino-4-bromopyridinium salt intermediate.[9]
-
Cycloaddition Setup: Cool the reaction mixture back down to 0 °C in an ice bath. Dilute the mixture with an additional 200 mL of anhydrous DME.[9]
-
Base and Dipolarophile Addition: Add anhydrous potassium carbonate (12.8 g, 92.7 mmol) to the cooled mixture, followed by the dropwise addition of ethyl propiolate (4.31 mL, 42.5 mmol).[9]
-
Reaction: Remove the ice bath and stir the resulting mixture vigorously at room temperature for 6 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:10 mixture of ethyl acetate and petroleum ether.
Part B: Work-up and Purification
-
Quenching: Upon reaction completion, pour the mixture into ice-cold water (approx. 1000 mL).[9]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (2 x 1000 mL).[9]
-
Washing: Combine the organic layers and wash sequentially with water (2 x 500 mL) and brine (1 x 500 mL).[9] This removes residual DME, potassium salts, and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[9]
-
Purification: The resulting crude residue (a brown solid) should be purified by silica gel column chromatography.[9][16]
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate as a light brown solid.[9] The reported yield is typically low, in the range of 3-6%.[9][16]
Quantitative Data Summary
| Reagent | M.W. ( g/mol ) | Amount Used | Moles (mmol) | Molar Eq. |
| 4-Bromopyridine | 158.01 | 6.40 g | 40.5 | 1.09 |
| O-(Mesitylsulfonyl)hydroxylamine | 215.26 | 8.00 g | 37.1 | 1.00 |
| Potassium Carbonate | 138.21 | 12.8 g | 92.7 | 2.50 |
| Ethyl Propiolate | 98.10 | 4.31 mL (4.17 g) | 42.5 | 1.15 |
| Product | 269.10 | ~0.3 - 0.6 g | ~1.1 - 2.2 | 3-6% Yield |
Expected Characterization
-
Molecular Formula: C₁₀H₉BrN₂O₂.[9]
-
Molecular Weight: 269.10 g/mol .[4]
-
Mass Spectrometry (ESI-LC/MS): Expected m/z values are 269.2 [M+H]⁺ and 271.2 [(M+2)+H]⁺, showing the characteristic isotopic pattern for a monobrominated compound.[9]
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyrazolo[1,5-a]pyridine core, as well as the ethyl group of the ester (a quartet and a triplet).
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from setup to final product isolation.
Caption: Workflow for the synthesis and purification of the target compound.
Scientist's Notes & Troubleshooting
-
Reagent Purity: The purity of the starting 1-amino-4-bromopyridinium iodide can be low (ca. 50%), which will significantly impact the yield.[16] The one-pot procedure from 4-bromopyridine presented here offers better control over the formation of this key intermediate.
-
Low Yield: The reported yields for this reaction are consistently low (3-6%).[9][16] This is likely due to competing side reactions of the highly reactive pyridinium ylide or difficulties in purification. Careful execution of the column chromatography is essential to isolate the desired product from closely-eluting impurities.
-
Anhydrous Conditions: Moisture can quench the pyridinium ylide intermediate and react with the aminating agent. Using anhydrous solvents and maintaining a dry, inert atmosphere during the reaction setup is critical for success.
-
Base Strength: Potassium carbonate is a suitable base for generating the ylide in situ. Stronger bases may lead to undesired side reactions with the ethyl propiolate or the product ester.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 8. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. N-Amino pyridinium salts in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 16. 5-BROMO-PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER | 885276-93-7 [chemicalbook.com]
palladium-catalyzed cross-coupling of 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
An Application Guide to the Palladium-Catalyzed Cross-Coupling of 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] These fused heterocyclic systems are integral to the development of therapeutics targeting a wide array of diseases, most notably as potent protein kinase inhibitors in cancer treatment.[2][3] The ability of this scaffold to mimic ATP and effectively interact with the ATP-binding pocket of kinases makes it a highly attractive candidate for drug design.[3]
The functionalization of the pyrazolo[1,5-a]pyridine core is critical for modulating its pharmacological properties and developing structure-activity relationships (SAR).[3] Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tools for this purpose, enabling the precise installation of diverse molecular fragments.[3][4] This guide provides a detailed examination and practical protocols for the cross-coupling of this compound, a key intermediate for creating novel pharmaceutical candidates.[5] We will explore three seminal transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
The Challenge: Reactivity of the Carboxylic Acid Group
A primary consideration when working with this compound is the presence of the acidic carboxylic acid proton. This functional group can interfere with the basic conditions required for many cross-coupling reactions, potentially neutralizing the base or leading to unwanted side reactions.
Two primary strategies can be employed to address this:
-
Direct Coupling with Careful Base Selection: Utilizing moderately basic inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ can often facilitate the coupling without interfering with the carboxylic acid. This is the most atom-economical approach.
-
Protection/Deprotection Strategy: The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. Esters are stable under typical cross-coupling conditions. Following the successful C-C or C-N bond formation, the ester is hydrolyzed back to the carboxylic acid. This multi-step process is more robust and may be necessary if direct coupling proves inefficient.[6]
The protocols detailed below will primarily focus on the direct coupling approach, with notes on when a protection strategy might be advantageous.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[4] For our substrate, this reaction is invaluable for synthesizing 5-aryl or 5-vinyl pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives, which are crucial for exploring SAR in many drug discovery programs.[7][8]
Mechanistic Rationale
The catalytic cycle, a foundational concept in palladium catalysis, proceeds through three key steps:[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrazolopyridine, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling various aryl- and heteroarylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or XPhos Pd G2 (1-3 mol%)[7]
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)[8]
-
Solvent: 1,4-Dioxane/Water (4:1 or 5:1 mixture) or DMF
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction: Heat the mixture with vigorous stirring to 85-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and adjust the pH to ~3-4 with 1M HCl. This protonates the carboxylic acid and any phenoxides formed from phenol-containing boronic acids.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the final product.
| Coupling Partner (Example) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | XPhos Pd G2 (2%) | K₃PO₄ | Dioxane/H₂O | 100 | 80-90 |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | DMF | 100 | 65-75 |
| 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G2 (2%) | K₃PO₄ | Dioxane/H₂O | 100 | 70-85 |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is notoriously difficult using classical methods.[9] This reaction allows for the direct coupling of aryl halides with a vast range of primary and secondary amines, providing access to 5-amino- and 5-heteroarylaminopyrazolo[1,5-a]pyridine-3-carboxylic acids.[10]
Mechanistic Rationale
The mechanism shares similarities with the Suzuki coupling but involves the coordination and deprotonation of an amine.[9][11]
-
Oxidative Addition: Pd(0) adds to the aryl bromide to form the Ar-Pd(II)-Br complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. The base then removes a proton from the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.
Protocol: General Procedure for Buchwald-Hartwig Amination
Expertise Note: The choice of ligand is critical in Buchwald-Hartwig aminations.[6] Bulky, electron-rich phosphine ligands (e.g., XantPhos, tBuBrettPhos) are often required to promote the reductive elimination step.[12][13] Strong bases like NaOtBu or LHMDS are common, but their use with a carboxylic acid substrate can be problematic. A weaker base like Cs₂CO₃ is often a better choice for this specific substrate. If yields are low, protecting the acid as an ester is highly recommended.[14]
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 - 2.0 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2.5 mol%)
-
Ligand: XantPhos (2-5 mol%) or BINAP (2-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5-2.5 equivalents)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under an inert gas flow, add this compound (1.0 eq), the amine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (2 mol%), and XantPhos (4 mol%) to a dry reaction tube or flask.
-
Inert Atmosphere: Seal the vessel and ensure the inert atmosphere is maintained.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 100-110 °C.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 6-24 hours.
-
Work-up:
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate.
-
Redissolve the residue in a mixture of water and ethyl acetate. Acidify the aqueous layer with 1M HCl to pH ~5-6.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired product.
| Coupling Partner (Example) | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃/XantPhos (2/4) | Cs₂CO₃ | Toluene | 110 | 75-85 |
| Aniline | Pd₂(dba)₃/BINAP (2/4) | Cs₂CO₃ | Dioxane | 100 | 60-75 |
| Benzylamine | Pd₂(dba)₃/XantPhos (2/4) | Cs₂CO₃ | Toluene | 110 | 70-80 |
| Piperidine | Pd₂(dba)₃/XantPhos (2/4) | Cs₂CO₃ | Toluene | 110 | 80-90 |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide, creating a C(sp²)-C(sp) bond.[15] This reaction is exceptionally useful for installing alkynyl moieties, which can serve as versatile handles for further transformations (e.g., click chemistry) or as key pharmacophores themselves.[16]
Mechanistic Rationale
The Sonogashira reaction involves a dual catalytic cycle with both palladium and copper.[15][17]
-
Palladium Cycle: Similar to the other couplings, it begins with oxidative addition of Pd(0) to the aryl bromide.
-
Copper Cycle: The copper(I) cocatalyst reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is more reactive than the alkyne itself.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the alkynylated product.
Protocol: General Procedure for Sonogashira Coupling
Expertise Note: The reaction is typically run with an amine base (like triethylamine or diisopropylamine) which also serves as a solvent or co-solvent.[18] The copper(I) co-catalyst (usually CuI) is crucial for high reactivity at mild temperatures.[19] Copper-free versions exist but often require higher temperatures or specialized ligands.
Materials:
-
This compound
-
Terminal Alkyne (1.2 - 2.0 equivalents)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (1-3 mol%) or Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) Iodide (CuI) (2-10 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or a mixture of DMF and Et₃N
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add degassed solvent (e.g., a 2:1 mixture of DMF and Et₃N) followed by the terminal alkyne (1.5 eq) via syringe.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The reaction is often exothermic upon alkyne addition.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the amine solvent.
-
Dissolve the residue in water and acidify with 1M HCl to a pH of 3-4.
-
A precipitate of the product may form. If so, collect it by filtration.
-
If no precipitate forms, extract the aqueous solution with ethyl acetate.
-
Wash the combined organic layers (or the redissolved precipitate) with brine, dry over Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
| Coupling Partner (Example) | Catalyst/Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI (2/4) | Et₃N | DMF/Et₃N | 50 | 80-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI (3/6) | Et₃N | THF/Et₃N | 40 | 75-85 |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂/CuI (2/4) | Et₃N | DMF/Et₃N | 60 | 70-80 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂/CuI (2/4) | Et₃N | DMF/Et₃N | 50 | 80-90 |
Conclusion
The is a highly effective strategy for the synthesis of diverse compound libraries essential for drug discovery. By carefully selecting the appropriate reaction—Suzuki-Miyaura for C-C, Buchwald-Hartwig for C-N, or Sonogashira for C-alkyne bond formation—researchers can systematically explore the chemical space around this privileged scaffold. Understanding the underlying mechanisms and paying close attention to the choice of catalyst, ligand, base, and solvent are paramount to achieving high yields and purity. The protocols provided herein serve as a comprehensive guide for scientists to successfully functionalize this key heterocyclic building block.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS#: 16205-46-2 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Pyrazolo[1,5-a]pyrimidine Ring at Position 3
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, owing to its diverse biological activities and unique photophysical properties.[1] This structural motif is a core component of numerous bioactive compounds, including approved drugs and clinical candidates targeting a range of diseases.[2][3] The ability to precisely modify the pyrazolo[1,5-a]pyrimidine ring is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents and functional materials.
Position 3 of the pyrazolo[1,5-a]pyrimidine ring is a key site for functionalization, often influencing the molecule's interaction with biological targets. This guide provides a detailed overview of established and innovative methods for the selective functionalization of the C3-position, complete with experimental protocols and mechanistic insights.
Electrophilic Halogenation at C3
Direct halogenation at the C3 position is a fundamental transformation, providing a versatile handle for subsequent cross-coupling reactions. The pyrazole moiety of the fused ring system directs electrophilic substitution preferentially to the C3 position.[4][5]
Mechanism of Electrophilic Halogenation
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The electron-rich pyrazole ring activates the C3 position for attack by an electrophilic halogen species.
Caption: Mechanism of C3-Halogenation.
Protocol for Regioselective C3-Halogenation using Potassium Halide and a Hypervalent Iodine(III) Reagent
This modern protocol offers a mild and environmentally friendly approach to C3-halogenation using readily available reagents.[6][7][8]
Materials:
-
Substituted pyrazolo[1,5-a]pyrimidine
-
Potassium halide (KX, where X = I, Br, or Cl)
-
Phenyliodine(III) diacetate (PIDA)
-
Water (H₂O)
Procedure:
-
To a stirred solution of the pyrazolo[1,5-a]pyrimidine (1.0 mmol) in water (5 mL), add the potassium halide (1.2 mmol).
-
Add PIDA (1.1 mmol) portion-wise over 5 minutes at room temperature.
-
Stir the reaction mixture at ambient temperature for the appropriate time (see Table 1).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Halogen | Time (h) | Typical Yield (%) |
| Iodo | 1-2 | 79-92 |
| Bromo | 3-5 | 70-85 |
| Chloro | 6-8 | 68-73 |
| Table 1: Reaction conditions for C3-halogenation.[7] |
Regioselective Nitration at C3
Nitration of the pyrazolo[1,5-a]pyrimidine ring can be highly regioselective, depending on the reaction conditions. While traditional methods using a mixture of nitric and sulfuric acids can lead to substitution at other positions, a milder iron-catalyzed protocol provides excellent selectivity for the C3 position.[9]
Protocol for C3-Nitration using Iron(III) Nitrate and Trifluoroacetic Acid
This method avoids the harsh conditions of mixed acid nitration, offering a more functional group tolerant approach.[9]
Materials:
-
Substituted pyrazolo[1,5-a]pyrimidine
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the pyrazolo[1,5-a]pyrimidine (1.0 mmol) in dichloromethane (5 mL).
-
Add trifluoroacetic acid (2.0 mmol) to the solution.
-
Add iron(III) nitrate nonahydrate (1.5 mmol) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to afford the 3-nitro-pyrazolo[1,5-a]pyrimidine.
Direct C3-Acetylation
The introduction of an acetyl group at the C3 position provides a valuable synthetic intermediate for further elaborations. A microwave-assisted, BF₃-mediated protocol has been developed for the direct acetylation of the pyrazolo[1,5-a]pyrimidine core.[10][11]
Protocol for Microwave-Assisted C3-Acetylation
This method offers a rapid and efficient route to 3-acetylated pyrazolo[1,5-a]pyrimidines.[10][11]
Materials:
-
Substituted pyrazolo[1,5-a]pyrimidine
-
Acetic anhydride ((Ac)₂O)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the pyrazolo[1,5-a]pyrimidine (1.0 mmol), acetic anhydride (3.0 mmol), and boron trifluoride diethyl etherate (2.0 mmol).
-
Seal the vial and heat the mixture in a microwave reactor at a specified temperature and time (e.g., 120 °C for 20 minutes).
-
After cooling, carefully quench the reaction mixture with saturated aqueous sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions at C3
The C3-halogenated pyrazolo[1,5-a]pyrimidines are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at this position.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, allowing for the introduction of aryl and heteroaryl moieties at the C3 position.[1][12][13]
Caption: Suzuki-Miyaura cross-coupling at C3.
Protocol for Suzuki-Miyaura Coupling of 3-Bromopyrazolo[1,5-a]pyrimidines
Materials:
-
3-Bromopyrazolo[1,5-a]pyrimidine derivative
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., dioxane, toluene/water, DMF)
Procedure:
-
To a reaction vessel, add the 3-bromopyrazolo[1,5-a]pyrimidine (1.0 mmol), the boronic acid/ester (1.2-1.5 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).
-
Add the solvent and degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate.
-
Purify the product by column chromatography or recrystallization.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 70-95 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 75-98 |
| Table 2: Typical conditions for Suzuki-Miyaura coupling. |
Direct C-H Functionalization at C3
Recent advances in catalysis have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying the pyrazolo[1,5-a]pyrimidine core. Palladium-catalyzed direct C-H arylation at the C3 position has been reported, providing an alternative to the pre-functionalization required for traditional cross-coupling reactions.[1]
While detailed protocols are highly substrate- and catalyst-dependent, the general approach involves the reaction of a pyrazolo[1,5-a]pyrimidine with an aryl halide in the presence of a palladium catalyst, a ligand, and a base at elevated temperatures. This method is a rapidly evolving area of research with significant potential for streamlining synthetic routes.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
- 8. Regioselective C(sp2)-H halogenation of pyrazolo[1,5- a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BF3-Mediated Acetylation of Pyrazolo[1,5- a]pyrimidines and Other π-Excedent (N-Hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for Bromopyrazolopyridines
Introduction: Navigating the Challenges of Coupling N-Heterocycles
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science for its ability to form C-C bonds with high efficiency and functional group tolerance.[1][2] However, when applied to nitrogen-containing heteroaryl halides like bromopyrazolopyridines, researchers often face significant challenges that lead to low yields, incomplete conversions, and complex product mixtures.
The primary difficulties arise from the electronic nature and coordinating ability of the pyrazolopyridine core. The nitrogen atoms can act as ligands, coordinating to the palladium catalyst and forming inactive or less active species, a phenomenon known as catalyst poisoning.[3][4][5] This guide provides a comprehensive troubleshooting framework, detailed protocols, and expert insights to help you navigate these challenges and successfully optimize your Suzuki coupling reactions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Suzuki coupling of bromopyrazolopyridines in a practical question-and-answer format.
Q1: My reaction shows low to no conversion of the bromopyrazolopyridine starting material. What are the likely causes?
A1: This is the most frequent issue and typically points to problems with the catalytic cycle, most often catalyst deactivation or suboptimal reaction conditions.
-
Primary Cause: Catalyst Deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively sequestering the catalyst and preventing it from participating in the catalytic cycle.[3][5] Standard catalysts like Pd(PPh₃)₄ are particularly susceptible to this inhibition.
-
Solution: Employ Bulky, Electron-Rich Ligands. To overcome catalyst poisoning, use sterically hindered and electron-rich phosphine ligands, often referred to as Buchwald ligands.[6][7] These ligands serve two purposes:
-
Their bulkiness creates a "steric shield" around the palladium atom, preventing the pyrazolopyridine nitrogen from coordinating.[3]
-
Their electron-donating nature increases the electron density on the palladium, which promotes the rate-limiting oxidative addition step with the aryl bromide.[8]
-
Recommended Ligands: SPhos, XPhos, and RuPhos are excellent starting points for heteroaryl couplings.[5]
-
-
Secondary Cause: Inactive Catalyst. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be efficiently reduced to the active Pd(0) species in situ.
-
Solution: Use a Pd(0) Source. Direct use of a Pd(0) source like Pd₂(dba)₃ can sometimes be more effective and bypasses potential issues with the reduction step.[3]
Q2: My main byproduct is the homocoupled boronic acid (biaryl). How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or an excess of reactive Pd(II) species in the reaction mixture.[3][9][10]
-
Primary Cause: Oxygen Contamination. Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of the boronic acid.[9][10] This pathway competes directly with the desired cross-coupling.
-
Solution: Rigorous Degassing. It is critical to remove all dissolved oxygen from your solvents and the reaction headspace.
-
Procedure: Sparge solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.[3] Assemble your reaction under a positive pressure of inert gas and consider performing several "freeze-pump-thaw" cycles for the fully assembled reaction mixture for the most sensitive reactions.[3]
-
-
Secondary Cause: Inefficient Precatalyst Activation. When using a Pd(II) source, if the reduction to Pd(0) is slow or incomplete, the remaining Pd(II) can promote homocoupling.
-
Solution: Add a Mild Reducing Agent. The addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[11][12]
Q3: I'm observing significant protodeboronation (debromination of my starting material). What is happening and how can I prevent it?
A3: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[13] This side reaction consumes your coupling partner and is particularly problematic for electron-rich or unstable heteroaryl boronic acids.[9][14]
-
Primary Cause: Instability of the Boronic Acid. Boronic acids are susceptible to hydrolysis, especially under the basic, aqueous conditions often used in Suzuki couplings.[9] This process is often catalyzed by the palladium complex itself.[15]
-
Solution 1: Use a More Stable Boron Reagent. Convert the boronic acid to a more stable derivative that slowly releases the active species in situ.
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are generally more stable to air and moisture and hydrolyze slowly under basic conditions to release the boronic acid, keeping its ambient concentration low and minimizing side reactions.[16][17]
-
Pinacol Boronic Esters (Bpin): These are significantly more stable than their corresponding boronic acids and are a common choice for mitigating protodeboronation.[3][7]
-
-
Solution 2: Judicious Choice of Base. The base is essential for activating the boronic acid for transmetalation but can also promote protodeboronation.[15][18] Using a weaker base (e.g., K₂CO₃ vs. Cs₂CO₃) or carefully controlling stoichiometry can sometimes help, though this may also slow the desired reaction.
Q4: The reaction is sluggish or stalls, even with a good catalyst system. What other parameters should I investigate?
A4: If the core catalyst system is appropriate, slow or stalled reactions often point to issues with solubility, temperature, or steric hindrance.
-
Solubility: All components (aryl halide, boron reagent, base, and catalyst) must have some solubility in the reaction medium. Poor solubility is a common reason for failed reactions.[19]
-
Temperature: Suzuki couplings are often run at elevated temperatures (80-110 °C) to drive the reaction forward.[3]
-
Action: If the reaction is slow at 80 °C, try increasing the temperature to 100-110 °C, but be mindful that higher temperatures can also accelerate catalyst decomposition and side reactions.[12]
-
-
Steric Hindrance: If either the bromopyrazolopyridine or the boronic acid has bulky groups near the reaction site (ortho-substituents), the oxidative addition or reductive elimination steps can be significantly slowed.[22][23][24]
-
Action: This scenario demands a highly active catalyst system. Ensure you are using a bulky, electron-rich ligand like those mentioned in A1. You may also need higher catalyst loading (e.g., 3-5 mol%) and longer reaction times.
-
Optimization Strategies and Protocols
A systematic approach is key to optimizing a challenging Suzuki coupling reaction. Below is a recommended workflow and a general experimental protocol.
Systematic Screening of Reaction Parameters
For a new bromopyrazolopyridine substrate, it is highly recommended to perform a systematic screen of key reaction parameters. The table below provides a starting point for your experimental design.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Notes |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-3 mol%) | PdCl₂(dppf) (3-5 mol%) | Pd₂(dba)₃ is a direct Pd(0) source. Pd(OAc)₂ is cheaper but requires in-situ reduction. PdCl₂(dppf) is a stable precatalyst but may not be active enough.[3][25] |
| Ligand | SPhos (2-4 mol%) | XPhos (2-4 mol%) | P(t-Bu)₃ (2-4 mol%) | Bulky, electron-rich monophosphine ligands are essential for preventing catalyst deactivation and promoting oxidative addition with heteroaryl halides.[3][5][8] |
| Base | K₂CO₃ (2-3 eq.) | K₃PO₄ (2-3 eq.) | Cs₂CO₃ (2-3 eq.) | K₂CO₃ is a cost-effective choice. K₃PO₄ and Cs₂CO₃ are stronger bases that can be more effective for less reactive substrates but may increase protodeboronation.[3] |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) | THF/H₂O (4:1) | The choice of solvent impacts solubility and reaction temperature. Dioxane is a very common and effective solvent for Suzuki couplings.[3][26] |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures accelerate the reaction but can also lead to catalyst decomposition. Monitor reaction progress to find the optimal balance.[7] |
Visual Workflow: Troubleshooting Low Yields
The following decision tree illustrates a logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.
General Experimental Protocol for Suzuki Coupling
Note: This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the bromopyrazolopyridine (1.0 eq.), the boronic acid or boronic ester (1.2–1.5 eq.), and the selected base (e.g., K₂CO₃, 2.0–3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the previously degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe. The final concentration should typically be between 0.1 and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle and Pitfalls with Pyrazolopyridines
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
- 25. reddit.com [reddit.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Pyrazolo[1,5-a]pyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyridine compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome the solubility hurdles often associated with this important class of N-heterocyclic compounds. The fused, planar, and often lipophilic nature of the pyrazolo[1,5-a]pyridine scaffold contributes to its poor aqueous solubility, which can lead to unreliable data in biological assays and challenges in formulation development.[1][2] This resource is designed to provide practical, scientifically-grounded solutions to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guide
This section addresses acute problems you may encounter during your experimental workflow.
Question 1: My pyrazolo[1,5-a]pyridine compound, fully dissolved in a DMSO stock, precipitated immediately when I diluted it into my aqueous assay buffer. What is happening and how can I fix it?
Answer:
This is a very common phenomenon known as "DMSO shock" or "antisolvent precipitation."[3][4] Your compound is highly soluble in the organic solvent DMSO but crashes out when rapidly introduced to the highly polar aqueous environment of your buffer.[3] The final DMSO concentration is too low to keep the compound dissolved. Low aqueous solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[5][6][7]
Here is a systematic approach to resolving this issue:
Immediate Steps:
-
Check Final DMSO Concentration: Most cell-based assays can tolerate DMSO up to 0.5% without significant cytotoxicity, though this is cell-line dependent.[3] If your final concentration is well below this, you have room to slightly increase it, which may help solubility.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This involves diluting the DMSO stock into an intermediate solution that contains a higher percentage of DMSO or another co-solvent before the final dilution into the assay buffer. This gradual reduction in organic solvent concentration can prevent the compound from precipitating.[8]
-
Vortex Vigorously: Ensure immediate and thorough mixing the moment the compound stock is added to the aqueous buffer.[4] This helps to rapidly disperse the compound molecules, preventing localized high concentrations that promote precipitation.
Protocol 1: Step-Wise Dilution for In Vitro Assays
-
Prepare your 10 mM stock solution of the pyrazolo[1,5-a]pyridine compound in 100% DMSO.
-
Create an intermediate dilution series. For a final assay concentration of 10 µM with 0.5% DMSO:
-
Dilute the 10 mM stock 1:10 in 100% DMSO to get a 1 mM solution.
-
Dilute this 1 mM solution 1:10 in your complete cell culture medium or assay buffer to get a 100 µM working stock (this now contains 10% DMSO). Vortex immediately.
-
Add the required volume of this 100 µM working stock to your assay plate. For example, add 10 µL to 90 µL of medium in a well for a final concentration of 10 µM. The final DMSO concentration will be 1%. Adjust as needed to keep the final DMSO concentration below the tolerated limit for your specific cells.
-
-
Visual Confirmation: Before proceeding with the assay, visually inspect the wells under a microscope to ensure no precipitate has formed.
If Precipitation Persists, Consider Co-solvents:
If the above steps are insufficient, incorporating a different or additional co-solvent may be necessary. Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.[9][10]
| Co-Solvent | Typical Final Concentration in Cell Assays | Notes |
| Ethanol | < 1% | Can be effective but also has biological effects. |
| Polyethylene Glycol 400 (PEG400) | < 1% | Generally well-tolerated and effective for many compounds. |
| Glycerol | < 2% | Can help stabilize proteins and solubilize compounds.[11] |
| Tween® 20/80 | < 0.1% | These are non-ionic detergents (surfactants) that can form micelles to encapsulate and solubilize hydrophobic compounds.[12][13] Use with caution in cell assays as they can disrupt membranes at higher concentrations.[13] |
Question 2: I'm seeing highly variable results in my cell-based assay from day to day. Could this be a hidden solubility problem?
Answer:
Absolutely. Inconsistent results are a classic sign of a compound hovering at the edge of its solubility limit.[6] Poor solubility can cause several issues that lead to data variability:
-
Inaccurate Concentration: If some of the compound precipitates, the actual concentration in solution is lower than what you calculated, leading to underestimated potency (higher IC50).[7]
-
Compound Aggregation: Poorly soluble compounds can form aggregates that may exhibit non-specific activity or be unavailable to bind to the target protein, skewing results.
-
Precipitation Over Time: The compound might be soluble initially but may slowly precipitate over the course of a long (e.g., 24-72 hour) incubation period, especially with temperature fluctuations.
Troubleshooting Steps:
-
Perform a Kinetic Solubility Assay: This is the most direct way to determine the solubility limit in your specific assay buffer. Kinetic solubility measures how much of a compound, when added from a DMSO stock, can dissolve in an aqueous buffer before precipitating.[14][15] This is more relevant for in vitro screening than thermodynamic solubility.[16][17]
-
Visual Inspection: Centrifuge your assay plates at the end of the experiment and inspect the bottom of the wells for any visible precipitate or "pellet" of compound.
-
Test Compound in the Presence of Protein: The presence of serum (like FBS) in cell culture media can sometimes improve the solubility of lipophilic compounds due to binding to proteins like albumin.[13] Compare the solubility in a simple buffer (like PBS) versus your complete assay medium.
Question 3: How can I formulate a poorly soluble pyrazolo[1,5-a]pyridine for an in vivo animal study (e.g., oral gavage or intravenous injection)?
Answer:
Formulation for in vivo studies is critical and requires more advanced strategies than simple co-solvents used for in vitro work. The goal is to create a safe and stable formulation that allows for sufficient drug absorption and exposure.[18]
**dot graph "InVivo_Formulation_Decision_Tree" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} } Caption: Decision tree for in vivo formulation strategies.
Common Formulation Approaches:
| Formulation Type | Key Excipients | Mechanism of Action | Primary Route |
| Aqueous Suspension | Methylcellulose (MC), Carboxymethyl cellulose (CMC), Tween® 80 | Reduces particle size (micronization) to increase surface area and uses a suspending agent to keep particles dispersed.[12][19] | Oral (PO) |
| Co-solvent/Surfactant Vehicle | PEG400, Propylene Glycol, Solutol® HS 15, Cremophor® EL, Polysorbate 80 | Increases solubility by creating a more favorable solvent environment or by forming micelles.[9][12] | PO, Intravenous (IV) |
| Lipid-Based Systems (e.g., SEDDS) | Labrafil®, Labrasol®, Transcutol® HP | The drug is dissolved in oils and surfactants, which spontaneously form a microemulsion in the GI tract, enhancing absorption.[12][19] | PO |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (Captisol®) | The hydrophobic drug molecule is encapsulated within the cyclodextrin's lipophilic core, while the hydrophilic exterior improves aqueous solubility.[12][20][21] | PO, IV |
Protocol 2: General Protocol for Preparing a Simple Oral Suspension
-
Particle Size Reduction: If possible, micronize the pyrazolo[1,5-a]pyridine compound using a mortar and pestle or other milling technique to increase its surface area.[12]
-
Prepare the Vehicle: Create a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in water. To do this, slowly add 0.5 g of CMC to 100 mL of water while stirring vigorously to prevent clumping. It may take time to fully hydrate and dissolve. Add 0.1% (v/v) Tween® 80 to act as a wetting agent.
-
Create a Paste: Weigh the required amount of the micronized compound. Add a small amount of the vehicle and triturate (mix to a smooth paste) to ensure all particles are wetted.
-
Final Suspension: Gradually add the remaining vehicle to the paste while stirring continuously until the desired final volume and concentration are reached.
-
Dosing: Keep the suspension constantly stirred while drawing up the dose to ensure homogeneity.
Safety First: Always research the safety and tolerability of any excipient in the chosen animal model and for the specific route of administration. Some excipients, like Cremophor® EL, can cause toxicity.[22]
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of the pyrazolo[1,5-a]pyridine scaffold contribute to poor solubility?
The pyrazolo[1,5-a]pyrimidine scaffold is a fused, rigid, and planar N-heterocyclic system.[2] This planarity can lead to strong crystal lattice packing, making it difficult for solvent molecules to break the crystal apart and dissolve the compound. Furthermore, the core structure is largely aromatic and lipophilic, meaning it prefers non-polar environments over water. This often results in a high LogP value, a key indicator of poor aqueous solubility.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more important for my experiments?
This is a critical distinction in drug discovery.
-
Thermodynamic Solubility: This is the true, equilibrium solubility of a compound. It is determined by adding an excess of the solid compound to a buffer, allowing it to equilibrate (often for 24 hours or more), and then measuring the concentration of the dissolved material.[15][17][23] This value is most relevant for late-stage development, formulation, and predicting behavior in the GI tract.[17]
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly added from a concentrated DMSO stock, precipitates out of an aqueous buffer.[14][15] The resulting solution can be supersaturated for a period before precipitation occurs.[23] Kinetic solubility is far more relevant for early-stage discovery and high-throughput screening (HTS), as it mimics how compounds are typically handled in in vitro biological assays.[14][17] A compound can have a much higher kinetic solubility than its thermodynamic solubility.[16]
**dot graph "Solubility_Concepts" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} } Caption: Workflow comparison of kinetic and thermodynamic solubility.
Q3: Can I chemically modify my pyrazolo[1,5-a]pyridine lead compound to improve its solubility?
Yes, this is a key strategy in medicinal chemistry and lead optimization. Improving solubility through chemical modification can have a profound impact on the entire discovery and development process.
Key Strategies:
-
Introduce Ionizable Groups: Adding a basic amine (like a piperidine or morpholine) or an acidic group (like a carboxylic acid) is a highly effective strategy.[24] At physiological pH, these groups become charged (protonated or deprotonated), which dramatically increases interaction with water and boosts solubility. This approach has been successfully used to increase the aqueous solubility of pyrazolo[1,5-a]pyridine inhibitors by over 1000-fold.[24]
-
Add Polar, Non-ionizable Groups: Incorporating groups capable of hydrogen bonding, such as hydroxyl (-OH) or amide (-CONH2) groups, can improve solubility.
-
Disrupt Crystal Packing (Lattice Energy): High melting point is often correlated with low solubility. By adding bulky or non-planar groups, you can disrupt the flat stacking of the molecules in a crystal, making the solid easier to dissolve.[1]
It is crucial that these modifications are made at positions on the scaffold that do not disrupt the key interactions with the biological target (the pharmacophore).
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
- 16. ovid.com [ovid.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. benchchem.com [benchchem.com]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. pharmtech.com [pharmtech.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazolopyridines
Welcome to the technical support center for the synthesis of pyrazolopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this privileged heterocyclic scaffold. The inherent challenge in pyrazolopyridine synthesis lies in controlling regioselectivity, a critical factor that dictates the final biological and physical properties of the molecule.
This document moves beyond simple protocols to provide in-depth, experience-driven insights into the common hurdles encountered in the lab. We will explore the mechanistic underpinnings of regiocontrol, offer robust troubleshooting strategies, and provide validated experimental procedures to enhance the predictability and success of your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses the fundamental challenges and questions that form the basis of troubleshooting more complex synthetic issues.
Q1: My reaction produced a mixture of pyrazolopyridine isomers. How can I reliably distinguish between them?
A1: The Challenge of Isomer Identification
Differentiating between regioisomers is the first critical step before any optimization can be undertaken. For pyrazolo[3,4-b]pyridines, the main isomers are the 1H- and 2H-tautomers or N-substituted regioisomers.[1] For other systems like pyrazolo[1,5-a]pyridines, the challenge lies in the substitution pattern on the pyridine ring. A multi-pronged analytical approach is essential for unambiguous structure elucidation.
Expert Insights & Troubleshooting:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of protons on the pyridine and pyrazole rings are highly sensitive to the substitution pattern. For example, in pyrazolo[3,4-b]pyridines, the H-3 and H-5 protons can provide clues about the ring fusion and substitution.[2]
-
¹³C NMR: The carbon chemical shifts, particularly for the carbons at the ring fusion, are distinct for different isomers.[3]
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy is arguably the most powerful tool. Irradiation of an N-substituent (e.g., N1-methyl) should show a spatial correlation (NOE) to specific protons on the pyridine ring (e.g., H-7), confirming the regiochemistry. The absence of this correlation where one is expected is equally informative.
-
-
X-Ray Crystallography: This is the gold standard for unambiguous structural confirmation. If you can obtain a single crystal of your product or a derivative, it will definitively solve the isomeric puzzle.[3]
-
High-Resolution Mass Spectrometry (HRMS) & IR Spectroscopy: While MS confirms the elemental composition, its fragmentation patterns can sometimes offer structural clues.[4] Infrared (IR) spectroscopy can help identify key functional groups, but it is less effective for distinguishing regioisomers unless significant differences in hydrogen bonding or electronic distribution exist.[4]
Data-Driven Differentiation:
| Analytical Technique | Key Differentiator for Regioisomers | Reliability |
| ¹H NMR | Chemical shifts of ring protons | Good, but can be ambiguous without standards. |
| ¹³C NMR | Chemical shifts of bridgehead carbons | Good, often provides clearer separation than ¹H NMR.[3] |
| 2D NOESY/ROESY | Through-space correlation of substituents to ring protons | Excellent, provides direct evidence of proximity. |
| X-Ray Crystallography | Complete 3D structure determination | Gold Standard, unambiguous.[3] |
Part 2: Troubleshooting Guide for Common Synthetic Issues
This section tackles specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Q2: I am performing a cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl compound and getting poor regioselectivity. What factors control the outcome?
A2: The Battle of the Carbonyls: Controlling Regioselectivity in Cyclocondensation
This is the most classic and persistent challenge in pyrazolo[3,4-b]pyridine synthesis.[5][6] The reaction involves two nucleophilic centers on the 5-aminopyrazole (the 5-NH₂ group and the endocyclic N1-H or C4-H) and two electrophilic centers on the unsymmetrical 1,3-dicarbonyl compound. The regioselectivity is dictated by which carbonyl is attacked first and by which nucleophile.
Causality & Mechanistic Insights:
The outcome depends on the relative electrophilicity of the two carbonyl groups (e.g., ketone vs. ester) and the nucleophilicity of the attacking centers on the pyrazole.[1] If the electrophilicities are very different (e.g., in trifluoromethyl-β-diketones), high regioselectivity can often be achieved.[5][6] If they are similar, a mixture of products is likely.[1]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for poor regioselectivity.
Actionable Solutions:
-
Modify the Electrophile: The most effective strategy is to use a 1,3-bielectrophile with highly differentiated carbonyl groups. For instance, using trifluoromethyl-β-diketones often leads to regiospecific synthesis because the ketone adjacent to the CF₃ group is significantly more electrophilic.[5][6]
-
Screen Catalysts and Solvents: The regioselectivity can be highly sensitive to reaction conditions.[1]
-
Acid Catalysis: Strong acids like acetic acid or polyphosphoric acid (PPA) at high temperatures often favor the thermodynamically more stable isomer.[1]
-
Base Catalysis: Bases can alter the nucleophilicity of the aminopyrazole, potentially shifting the reaction pathway.
-
Solvent Effects: Solvent polarity can influence the stability of intermediates and transition states, thereby affecting the isomeric ratio.
-
-
Temperature Control: Lowering the reaction temperature may favor the kinetically controlled product, which could be a single isomer. Conversely, higher temperatures can allow for equilibration to the thermodynamically favored product.
-
Consider Multi-component Reactions (MCRs): Generating the 1,3-bielectrophile in situ from an aldehyde and a ketone can sometimes circumvent regioselectivity issues, leading to a single product in high yield.[1][7]
Q3: My yield is very low, or the reaction failed entirely. What are the common culprits?
A3: Overcoming Reaction Inertia and Degradation
Low or zero yield can stem from several factors, including poor reactivity of starting materials, decomposition under harsh conditions, or incorrect reaction setup.
Expert Insights & Troubleshooting:
-
Starting Material Quality: Ensure the purity of your 5-aminopyrazole and the dicarbonyl compound. Aminopyrazoles can be susceptible to oxidation. The dicarbonyl compound should be free of water, which can interfere with condensation.
-
Activation of Reactants:
-
Acid Catalysis: Many cyclocondensations require an acid catalyst (e.g., glacial acetic acid, p-TsOH, or even stronger acids like H₂SO₄) to activate the carbonyl groups toward nucleophilic attack.[1]
-
Dehydrating Conditions: These are condensation reactions that produce water. The presence of water can make the reaction reversible. Running the reaction in a Dean-Stark apparatus to remove water azeotropically can significantly drive the reaction to completion.
-
-
Reaction Temperature and Time: Some pyrazolopyridine syntheses require high temperatures (e.g., reflux in acetic acid or DMF at >150 °C) and extended reaction times (12-24h).[1] Ensure your reaction is heated sufficiently and for long enough. Monitor the reaction by TLC or LC-MS to track the consumption of starting materials.
-
Atmosphere: If your substrates or intermediates are sensitive to oxygen, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side products and improve yields. Subsequent aromatization of a dihydropyrazolopyridine intermediate often requires an oxidant or occurs via air oxidation.[1]
Part 3: Validated Experimental Protocols
A reliable protocol is the cornerstone of reproducible science. Here, we provide a detailed, step-by-step methodology for a common regioselective synthesis.
Protocol: Regioselective Synthesis of a 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine
This protocol leverages the high electrophilicity of the carbonyl adjacent to the trifluoromethyl group to achieve high regioselectivity.[5][6]
Materials:
-
5-Amino-3-phenyl-1H-pyrazole (1.0 eq)
-
1,1,1-Trifluoro-4-phenyl-2,4-butanedione (1.05 eq)
-
Glacial Acetic Acid (10-15 mL per gram of aminopyrazole)
-
Round-bottom flask equipped with a reflux condenser
Procedure:
-
To a round-bottom flask, add the 5-amino-3-phenyl-1H-pyrazole and the 1,1,1-trifluoro-4-phenyl-2,4-butanedione.
-
Add glacial acetic acid to the flask.
-
Heat the reaction mixture to reflux (approx. 118 °C) with stirring.
-
Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of ice water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water, followed by a small amount of cold ethanol or hexanes to remove impurities.
-
Dry the product under vacuum to obtain the crude 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) for purification.
Mechanism of Regiocontrol:
Caption: Regiocontrol via electronic differentiation in the β-diketone.
Part 4: Advanced Synthesis & Future Directions
While classical cyclocondensation remains a workhorse, modern organic synthesis offers powerful alternatives for controlling regioselectivity.
-
Transition-Metal Catalysis: Palladium-catalyzed methods, such as intramolecular Heck-type reactions, can offer exquisite control over which bonds are formed, providing access to isomers that are difficult to obtain through classical methods.[6] These reactions often proceed under milder conditions.[8][9][10]
-
[3+2] Annulation Strategies: Newer methods involving the [3+2] annulation of N-aminopyridines with α,β-unsaturated compounds, sometimes mediated by reagents like TEMPO, can provide pyrazolo[1,5-a]pyridines with high and predictable regioselectivity.[11][12]
-
Flow Chemistry & Microwave-Assisted Synthesis: These technologies can enhance reaction rates and sometimes improve selectivity by providing precise control over temperature and reaction time, minimizing the formation of side products.[7][13][14]
By understanding the fundamental principles of reactivity and employing a systematic, data-driven approach to troubleshooting, researchers can overcome the inherent challenges in pyrazolopyridine synthesis and accelerate the discovery of novel chemical entities.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques | MDPI [mdpi.com]
- 3. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Deprotection Strategies for Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Esters
Welcome to the technical support center for synthetic strategies involving the pyrazolo[1,5-a]pyridine scaffold. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the deprotection of carboxylic acid esters at the C-3 position. As drug development professionals know, the successful cleavage of a protecting group is a critical final step, and the unique electronic nature of this heterocyclic system can present specific challenges. This document is designed to help you navigate these challenges with confidence.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems researchers frequently encounter during the deprotection of pyrazolo[1,5-a]pyridine-3-carboxylates. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: My saponification reaction of a methyl or ethyl ester is sluggish, incomplete, or results in recovery of the starting material. What's going wrong?
Answer: This is a common issue often related to steric hindrance or poor solubility. The pyrazolo[1,5-a]pyridine core is relatively electron-rich, but bulky substituents or poor substrate solubility can impede the approach of the hydroxide nucleophile.
Probable Causes & Recommended Actions:
-
Insufficient Solubility: The ester may not be fully dissolved in the reaction medium, limiting its interaction with the aqueous base.
-
Solution: Increase the amount of a co-solvent like tetrahydrofuran (THF) or methanol. A solvent system of THF/H₂O or MeOH/H₂O in a 2:1 or 3:1 ratio is a good starting point.[1] Ensure the reaction mixture is a single, homogenous phase at the reaction temperature.
-
-
Steric Hindrance: Substituents on the pyrazolo[1,5-a]pyridine ring or a bulky ester group can physically block the carbonyl carbon.
-
Solution 1: Increase Reaction Temperature. Refluxing the reaction can provide the necessary activation energy to overcome the steric barrier.[2] Monitor the reaction closely by TLC to avoid potential decomposition.
-
Solution 2: Use Microwave-Assisted Saponification (MAS). Microwave irradiation can dramatically accelerate the rate of hydrolysis, often reducing reaction times from hours to minutes.[3][4][5][6] This technique is particularly effective for hindered esters.[3]
-
-
Insufficient Base: The reaction may have stalled due to the consumption of the base.
-
Solution: Use a larger excess of the hydroxide base (e.g., 3-5 equivalents of LiOH or NaOH). Lithium hydroxide (LiOH) is often preferred as it is less likely to catalyze side reactions compared to NaOH or KOH in some systems.[1]
-
Troubleshooting Workflow for Incomplete Saponification
Below is a logical workflow to diagnose and solve issues with incomplete saponification.
References
- 1. researchgate.net [researchgate.net]
- 2. Saponification-Typical procedures - operachem [operachem.com]
- 3. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration [organic-chemistry.org]
- 4. [PDF] Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats | Semantic Scholar [semanticscholar.org]
- 5. Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats - PMC [pmc.ncbi.nlm.nih.gov]
side reaction products in the synthesis of 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Technical Support Center: Synthesis of 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers engaged in the synthesis of this compound. This molecule is a crucial building block in medicinal chemistry, particularly for developing novel therapeutics. Its synthesis, while well-established, presents several challenges where minor deviations in reaction conditions can lead to a spectrum of side products, complicating purification and reducing yields.
This guide is structured to provide not just protocols, but a deep, mechanistic understanding of the common synthetic pathways and the causal factors behind the formation of frequent impurities. Our goal is to empower you with the expertise to troubleshoot and optimize your experiments effectively.
Part 1: The Primary Synthetic Pathway - A Mechanistic Overview
The most robust and widely adopted method for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction. This process involves the in situ generation of an N-iminopyridinium ylide from a corresponding N-aminopyridinium salt, which then acts as a 1,3-dipole. This reactive intermediate is trapped by a dipolarophile, typically an alkyne or a suitable alkene, to form the fused heterocyclic system.[1][2][3]
For the synthesis of our target molecule, the pathway typically begins with a substituted bromopyridine, which is aminated and then reacted with an ethyl propiolate equivalent. The final step involves the saponification of the resulting ester to yield the desired carboxylic acid.
Caption: General workflow for the synthesis of the target acid.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during synthesis, providing explanations for their occurrence and actionable solutions.
Q1: My LC-MS analysis shows a second major product with the same mass as my target. What is it and how do I prevent it?
A: You are likely observing the formation of a regioisomer, most commonly 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid . The identity of the isomer is dictated entirely by the substitution pattern of your starting bromopyridine.
-
Causality: The [3+2] cycloaddition reaction is highly regioselective. The N-ylide formed from a 1-amino-3-bromopyridinium salt will almost exclusively yield the 7-bromo isomer. To obtain the desired 5-bromo isomer, you must start with a pyridine that has the bromine atom at the correct position to become the C5 position after cyclization. The ideal starting material is 2-Amino-5-bromopyridine or a related derivative that can be converted to the corresponding 1-amino-5-bromopyridinium salt.
-
Troubleshooting & Prevention:
-
Verify Starting Material: Confirm the identity and purity of your starting bromopyridine derivative using NMR or other spectroscopic methods before beginning the synthesis.
-
Strategic Synthesis: If you must use a different isomer, be prepared for extensive chromatographic separation. However, the most efficient solution is to procure or synthesize the correct starting material.
-
Q2: My final product is contaminated with a persistent, less polar impurity identified as the ethyl ester. How can I drive the hydrolysis to completion?
A: This is a classic case of incomplete saponification. The ester, Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, can be resistant to hydrolysis due to steric hindrance or poor solubility.
-
Causality: Saponification is a reversible reaction under certain conditions and its rate is dependent on temperature, concentration of the base, and solvent. The heterocyclic nature of the product can also influence the reactivity of the ester group.
-
Troubleshooting & Prevention:
-
Increase Reaction Time/Temperature: Extend the hydrolysis reaction time to 12-24 hours. Gently heating the reaction mixture (e.g., to 40-50°C) can significantly increase the reaction rate.
-
Use a Co-solvent: If the ester has low solubility in aqueous base, add a water-miscible organic solvent like methanol, ethanol, or THF to create a homogeneous solution.[4]
-
Increase Base Equivalents: Use a larger excess of NaOH or LiOH (3-5 equivalents) to drive the equilibrium towards the carboxylate salt.
-
Monitor by TLC/LC-MS: Do not proceed with workup until you can confirm the complete disappearance of the starting ester spot/peak.
-
Q3: My yield is very low, and I've isolated a significant amount of 5-Bromopyrazolo[1,5-a]pyridine. What is causing this decarboxylation?
A: You are observing decarboxylation, the loss of CO₂ from your target molecule. This side reaction is typically induced by excessive heat or harsh acidic conditions during workup or purification.
-
Causality: The pyrazolo[1,5-a]pyridine ring system is electron-rich, which can stabilize the carbanion intermediate formed upon loss of CO₂ from the C3 position, particularly at elevated temperatures. The workup step is critical; acidifying the reaction mixture to protonate the carboxylate salt must be done carefully.
-
Troubleshooting & Prevention:
-
Temperature Control: Avoid temperatures above 80-100°C after the carboxylic acid has been formed. If you need to remove solvents, use a rotary evaporator at moderate temperatures (<50°C).
-
Careful Acidification: During the workup, cool the aqueous solution of the sodium carboxylate salt in an ice bath before slowly adding acid (e.g., 1M HCl) to precipitate the product. Localized "hot spots" of high acid concentration can promote decarboxylation.
-
Avoid Strong Acids: Use milder acids for acidification if possible, and only adjust the pH to the point of complete precipitation (typically pH 2-3).
-
Part 3: Recommended Protocol with Critical Control Points
This protocol for the synthesis of the precursor, Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, is designed to minimize side product formation. The subsequent hydrolysis follows the troubleshooting advice above.
Step-by-Step Synthesis of the Ester Precursor
-
Formation of the N-Aminopyridinium Salt:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM), add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Filter the resulting precipitate, wash with cold DCM, and dry under vacuum to obtain 1-amino-5-bromopyridinium-2-aminide salt.
-
Control Point: Ensure the reaction is kept cool during the addition to manage the exotherm.
-
-
[3+2] Cycloaddition:
-
Suspend the N-aminopyridinium salt (1.0 eq) in acetonitrile (MeCN).
-
Add a base, such as potassium carbonate (K₂CO₃, 3.0 eq) or triethylamine (Et₃N, 2.5 eq).
-
Add ethyl propiolate (1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80°C and stir for 8-12 hours in a sealed vessel.[1]
-
Control Point: The reaction must be anhydrous to prevent side reactions with the ylide. A sealed vessel is recommended to prevent the loss of volatile reagents. Monitor the reaction progress by TLC or LC-MS until the starting salt is consumed.
-
Workup: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the pure ethyl ester.
-
Part 4: Impurity Profile Summary
Proactive identification of potential side products is key to a successful synthesis. The table below summarizes the key compounds to monitor.
| Compound Name | Molecular Formula | Expected Mass (m/z) [M+H]⁺ | Key Identifier |
| Target: 5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid | C₈H₅BrN₂O₂ | 240.96 / 242.96 | Target product; characteristic Br isotope pattern |
| Side Product: 7-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid | C₈H₅BrN₂O₂ | 240.96 / 242.96 | Regioisomer; requires careful chromatography/NMR |
| Precursor: Ethyl 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylate | C₁₀H₉BrN₂O₂ | 269.00 / 271.00 | Incomplete hydrolysis; less polar than acid |
| Side Product: 5-Bromopyrazolo[1,5-a]pyridine | C₇H₅BrN₂ | 195.97 / 197.97 | Decarboxylation product; loss of 44 Da (CO₂) |
Part 5: Visualizing Competing Reaction Pathways
Understanding the divergence points in a reaction is crucial for troubleshooting. The diagram below illustrates how reaction conditions can lead to the desired product or common side products.
Caption: Divergent pathways in the synthesis leading to impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. 3-bromoH-pyrazolo[1,5-a]pyridine-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid for Preclinical Studies
Welcome to the technical support center for the synthesis of 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this key intermediate for preclinical studies. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis and purification.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds through a multi-step pathway involving the formation of the pyrazolo[1,5-a]pyridine core, followed by functional group manipulations. A common and effective route involves the cyclocondensation of an appropriately substituted aminopyridine with a propiolate ester, followed by hydrolysis of the resulting ester to the desired carboxylic acid.
Below is a generalized workflow for the synthesis:
Caption: Generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the scale-up synthesis, providing explanations for the underlying causes and actionable solutions.
Cyclocondensation Step
Question 1: My cyclocondensation reaction is showing low yield of the ethyl ester intermediate. What are the likely causes and how can I improve it?
Answer:
Low yields in the cyclocondensation step can often be attributed to several factors. Here’s a breakdown of potential issues and how to address them:
-
Purity of Starting Materials: Ensure the 1-amino-4-bromopyridinium iodide and ethyl propiolate are of high purity. Impurities in the aminopyridine salt can interfere with the reaction. It is advisable to recrystallize the aminopyridine salt if its purity is questionable.
-
Base Selection and Stoichiometry: The choice and amount of base are critical. A common choice is a non-nucleophilic base like potassium carbonate or triethylamine.
-
Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the aminopyridine, leading to a sluggish or incomplete reaction. It is recommended to use at least 2-3 equivalents of the base.
-
Base Strength: If a weaker base like sodium bicarbonate is used, the reaction may not proceed to completion. Consider switching to a stronger, non-nucleophilic base.
-
-
Reaction Temperature and Time: This reaction often requires heating to proceed at a reasonable rate.
-
Low Temperature: If the reaction is run at too low a temperature, the rate of reaction will be slow, resulting in low conversion. Experiment with incrementally increasing the reaction temperature, for example, from room temperature to 50-80 °C, while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Insufficient Time: Ensure the reaction is allowed to run to completion. Monitor the consumption of the starting material by TLC.
-
-
Solvent Choice: The solvent should be able to dissolve the starting materials and be inert to the reaction conditions. Acetonitrile, Dimethylformamide (DMF), and ethanol are common choices. If solubility is an issue, consider using a more polar aprotic solvent like DMF.
Question 2: I am observing multiple spots on my TLC plate during the cyclocondensation reaction, indicating side product formation. What are these side products and how can I minimize them?
Answer:
The formation of side products is a common challenge, especially when scaling up. Here are some potential side reactions and mitigation strategies:
-
Polymerization of Ethyl Propiolate: Ethyl propiolate can polymerize, especially in the presence of base and heat. To minimize this, add the ethyl propiolate slowly to the reaction mixture, maintaining good agitation.
-
Michael Addition: The aminopyridine can potentially undergo a Michael addition to the ethyl propiolate without subsequent cyclization. Optimizing the reaction temperature and ensuring a sufficient amount of a suitable base can favor the desired cyclization pathway.
-
Formation of Isomers: Depending on the substitution pattern of the starting aminopyridine, the formation of regioisomers is possible.[1] While 5-Bromopyrazolo[1,5-a]pyridine is the expected major product from 1-amino-4-bromopyridinium iodide, careful characterization of the product mixture by Nuclear Magnetic Resonance (NMR) spectroscopy is crucial. The regioselectivity of such reactions can be influenced by the reaction conditions.[2]
Caption: Troubleshooting decision tree for the cyclocondensation step.
Hydrolysis (Saponification) Step
Question 3: The hydrolysis of my ethyl ester to the carboxylic acid is incomplete, even after prolonged reaction times. What could be the issue?
Answer:
Incomplete hydrolysis is a frequent hurdle when scaling up. Several factors can contribute to this:
-
Insufficient Hydrolysis Reagent: Ensure you are using a sufficient excess of the base (e.g., sodium hydroxide or lithium hydroxide). For a scale-up reaction, using 3-5 equivalents of the base is a good starting point.
-
Heterogeneous Reaction Mixture: The ethyl ester intermediate may have limited solubility in the aqueous base solution.
-
Co-solvent: Adding a co-solvent like ethanol or tetrahydrofuran (THF) can improve the solubility of the ester and facilitate a more homogeneous reaction mixture, leading to faster and more complete hydrolysis.[3]
-
Agitation: Ensure vigorous stirring to maximize the contact between the ester and the aqueous base.
-
-
Reaction Temperature: While many saponifications proceed at room temperature, heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the rate of hydrolysis.[4] Monitor the reaction for any potential degradation at higher temperatures.
-
Ester Steric Hindrance: Although less of a concern with an ethyl ester, steric hindrance around the ester group can slow down hydrolysis. If this is suspected, more forcing conditions (higher temperature, longer reaction time, stronger base) may be necessary.
Question 4: During the work-up of the hydrolysis reaction, I am having trouble isolating the carboxylic acid product after acidification. My product seems to be staying in the aqueous layer. What should I do?
Answer:
This is a common issue with polar carboxylic acids. Here’s how to troubleshoot the extraction:
-
pH Adjustment: Ensure the aqueous layer is sufficiently acidic. The pH should be adjusted to be at least 2-3 pH units below the pKa of the carboxylic acid to ensure it is fully protonated and less water-soluble. A pH of 2-3 is generally a good target.
-
Choice of Extraction Solvent:
-
Polarity: Dichloromethane (DCM) and ethyl acetate are common choices. If the product has significant polarity, you may need to use a more polar solvent or a mixture of solvents.
-
Multiple Extractions: Perform multiple extractions (e.g., 3-5 times) with a fresh portion of the organic solvent to ensure complete removal of the product from the aqueous layer.
-
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency.
-
Evaporation of Aqueous Layer: In cases of very high water solubility, after acidification, you can carefully evaporate the aqueous layer to dryness under reduced pressure and then triturate the resulting solid with an organic solvent in which your product is soluble but the inorganic salts are not.
Purification Step
Question 5: My final product, this compound, has a persistent colored impurity after recrystallization. What is this impurity and how can I remove it?
Answer:
Colored impurities often arise from side reactions or degradation products. Here are some strategies for their removal:
-
Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurity should either be very soluble or insoluble at all temperatures. Common solvents to try include ethanol, methanol, acetonitrile, or mixtures with water.
-
Charcoal Treatment: Activated charcoal can be very effective at removing colored, non-polar impurities. Dissolve your crude product in a suitable hot solvent, add a small amount of activated charcoal (typically 1-5% by weight), stir for a short period (5-15 minutes), and then perform a hot filtration to remove the charcoal. Be cautious, as charcoal can also adsorb some of your product, potentially reducing the yield.
-
Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography may be necessary.
-
Normal Phase: Silica gel chromatography using a solvent system like ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent tailing) can be effective.
-
Reversed-Phase: For highly polar compounds, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient, often with a modifier like trifluoroacetic acid (TFA) or formic acid, can provide excellent purification.[5]
-
Question 6: When scaling up the purification by recrystallization, I am getting poor recovery of my product. What can I do to improve the yield?
Answer:
Poor recovery during recrystallization on a larger scale is often related to the solubility profile of the compound and the technique used.
-
Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Cooling Rate: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals and can improve recovery.
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can induce crystallization.
-
Concentration of Mother Liquor: After filtering the initial crop of crystals, you can often recover a second crop by concentrating the mother liquor and repeating the cooling process. Be aware that the second crop may be of lower purity.
III. Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound on a preclinical scale (e.g., 10-100 g)?
A1: While yields can vary depending on the specific conditions and scale, a well-optimized process can be expected to have an overall yield in the range of 50-70%. The cyclocondensation step typically proceeds in good to excellent yield (70-90%), and the hydrolysis is also generally high-yielding (80-95%). The main loss of material often occurs during the purification steps.
Q2: Are there any specific safety precautions I should be aware of when handling the reagents for this synthesis?
A2: Yes, several reagents require careful handling:
-
1-Amino-4-bromopyridinium iodide: This is a pyridinium salt and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
Ethyl propiolate: This is a volatile and flammable liquid. It is also a lachrymator (causes tearing). Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases (e.g., NaOH, KOH): These are corrosive and can cause severe burns. Handle with care and wear appropriate PPE.
-
Solvents (e.g., DMF, Acetonitrile): These are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q3: Can I use a different propiolate ester, for example, methyl or tert-butyl propiolate?
A3: Yes, other propiolate esters can be used. However, the choice of ester will affect the subsequent hydrolysis step.
-
Methyl propiolate: Similar to ethyl propiolate, it can be hydrolyzed under standard basic conditions.
-
tert-Butyl propiolate: This ester can be cleaved under acidic conditions (e.g., with trifluoroacetic acid), which might be advantageous if your molecule is sensitive to basic conditions. However, tert-butyl propiolate is generally more expensive.
Q4: Is it possible to perform the cyclocondensation and hydrolysis in a one-pot procedure to improve process efficiency?
A4: A one-pot procedure is theoretically possible but can be challenging to optimize, especially on a larger scale. After the cyclocondensation is complete, the base and solvent would need to be compatible with the subsequent hydrolysis step. For example, if the cyclocondensation is performed in an alcohol solvent with a base like potassium carbonate, one could potentially add aqueous NaOH directly to the reaction mixture to initiate hydrolysis. However, this would require careful optimization to avoid side reactions and ensure complete conversion in both steps. For preclinical scale-up where purity and reproducibility are critical, a stepwise approach with isolation of the intermediate is often preferred.
Q5: What analytical techniques are essential for monitoring the reaction and characterizing the final product?
A5: A combination of analytical techniques is crucial for process control and quality assurance:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the product and intermediates and to identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediate and the final product.
-
High-Performance Liquid Chromatography (HPLC): For determining the purity of the final product.
-
Melting Point: A sharp melting point range is a good indicator of purity for a solid compound.
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 1-Amino-4-bromopyridinium iodide | 302.94 | 30.3 | 0.1 | 1.0 |
| Ethyl propiolate | 98.10 | 11.8 | 0.12 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 41.5 | 0.3 | 3.0 |
| Acetonitrile (CH₃CN) | 41.05 | 500 mL | - | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 1-amino-4-bromopyridinium iodide (30.3 g, 0.1 mol) and potassium carbonate (41.5 g, 0.3 mol).
-
Add acetonitrile (500 mL) to the flask.
-
Stir the suspension vigorously under a nitrogen atmosphere.
-
Slowly add ethyl propiolate (11.8 g, 0.12 mol) to the reaction mixture at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the filter cake with acetonitrile (2 x 50 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate | 283.11 | 28.3 | 0.1 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 12.0 | 0.3 | 3.0 |
| Ethanol (EtOH) | 46.07 | 200 mL | - | - |
| Water (H₂O) | 18.02 | 100 mL | - | - |
| Concentrated HCl (37%) | 36.46 | As needed | - | - |
Procedure:
-
To a 1 L round-bottom flask, add the crude or purified ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (28.3 g, 0.1 mol).
-
Add ethanol (200 mL) and water (100 mL).
-
Add sodium hydroxide (12.0 g, 0.3 mol) to the mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours, or heat to 50 °C for 2-4 hours to expedite the reaction.
-
Monitor the reaction by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water (200 mL).
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to 2-3. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).
-
Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
V. References
-
Terungwa, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(38), 26689-26712. --INVALID-LINK--
-
Makhseed, S., et al. (2019). Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. RSC Advances, 9(45), 26235-26243. --INVALID-LINK--
-
Patel, R., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(16), 10631-10642. --INVALID-LINK--
-
Google Patents. (2019). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN109824874A. --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. --INVALID-LINK--
-
Guidechem. How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?. --INVALID-LINK--
-
Chem-Impex. 5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. --INVALID-LINK--
-
Chempedia - LookChem. General procedures for the purification of Carboxylic acids. --INVALID-LINK--
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. --INVALID-LINK--
-
Google Patents. (2023). 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof. CN117143095A. --INVALID-LINK--
-
ResearchGate. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. --INVALID-LINK--
-
Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. --INVALID-LINK--
-
ZEOCHEM. Purification of APIs. --INVALID-LINK--
-
PubMed. (2012). Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. --INVALID-LINK--
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. --INVALID-LINK--
-
PubMed. (2019). In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia. --INVALID-LINK--
-
MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. --INVALID-LINK--
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 5. teledyneisco.com [teledyneisco.com]
Technical Support Center: Troubleshooting Failed Amidation Reactions of 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for amidation reactions involving 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting strategies and address common issues encountered during the synthesis of amide derivatives from this heterocyclic carboxylic acid. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the complexities of this specific transformation.
The pyrazolo[1,5-a]pyridine scaffold is a significant motif in medicinal chemistry, known for its diverse biological activities.[1][2] However, the electronic nature of this bicyclic heteroaromatic system can present unique challenges in amide bond formation. This guide will walk you through potential pitfalls and offer logical, evidence-based solutions.
Section 1: Understanding the Substrate and Reaction
Before diving into troubleshooting, it's crucial to understand the inherent properties of this compound that can influence the amidation reaction.
FAQ: Why might my amidation reaction with this compound be failing?
Several factors related to the substrate's structure can contribute to difficulties in amidation:
-
Electronic Effects: The pyrazolo[1,5-a]pyridine ring system is electron-deficient. This electronic nature can decrease the nucleophilicity of the carboxylate group, making its activation more challenging compared to simple aliphatic or aromatic carboxylic acids.
-
Steric Hindrance: While the 3-position of the carboxylic acid is not exceptionally hindered, the bicyclic nature of the scaffold can present steric challenges with bulky amines or coupling reagents.
-
Solubility: The carboxylic acid and its salts may have limited solubility in common aprotic solvents used for amidation reactions, such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Poor solubility can lead to heterogeneous reaction mixtures and incomplete conversions.
-
Competing Reactivity: The pyridine nitrogen in the scaffold is a potential site for non-productive interactions with activating agents or acids, although it is generally a weak nucleophile.
Section 2: Troubleshooting Common Failure Modes
This section addresses specific problems you might be observing in your reaction and provides a logical workflow for diagnosing and solving the issue.
Q1: My starting materials are largely unreacted, even after extended reaction times. What should I investigate first?
Low or no conversion is often indicative of a problem with the activation of the carboxylic acid. The formation of a highly reactive intermediate, such as an active ester, is a prerequisite for the nucleophilic attack by the amine.
Troubleshooting Workflow: Incomplete Conversion
Caption: Troubleshooting workflow for low conversion.
Detailed Steps:
-
Verify Reagent Quality:
-
Solvents: Ensure all solvents, particularly DMF and DCM, are anhydrous. Water will hydrolyze the activated intermediates, leading to the regeneration of the carboxylic acid.[3]
-
Coupling Reagents: Reagents like HATU and EDC can degrade upon exposure to moisture. Use fresh, high-purity reagents.
-
Amine: Verify the purity of your amine. Impurities could be competing nucleophiles.
-
-
Confirm Carboxylic Acid Activation:
-
The first step in most amidation reactions is the formation of an activated intermediate.[4] With reagents like HATU or EDC/HOBt, this is an active ester.
-
Experimental Check: Set up a small-scale reaction with your carboxylic acid, base, and coupling reagent (without the amine). After about 15-30 minutes, quench a small aliquot and analyze by LC-MS. You should see a new peak corresponding to the mass of the activated intermediate (e.g., the HOBt or OAt ester). If you only see your starting carboxylic acid, the activation step is failing.
-
-
Optimize Reaction Conditions:
-
Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate.[5] Ensure you are using an adequate amount (typically 2-3 equivalents).
-
Temperature: While many amidations proceed at room temperature, difficult couplings may benefit from gentle heating (e.g., 40-50 °C).[3]
-
Concentration: If solubility is an issue, try a more polar solvent like DMF or NMP, or increase the solvent volume.
-
-
Consider Alternative Coupling Reagents: If activation is the issue, switching to a more potent coupling reagent can be effective.
| Coupling Reagent | Mechanism of Action | Common Solvents | Key Considerations |
| EDC/HOBt | Forms an O-acylisourea intermediate, which is converted to a more stable HOBt-ester.[4] | DMF, DCM | Economical, but can be less effective for challenging substrates. Byproducts are generally water-soluble.[6] |
| HATU | Forms a highly reactive OAt-active ester.[4] | DMF, DCM | Highly efficient, even for sterically hindered substrates. Byproducts can sometimes be difficult to remove.[3][7] |
| PyBOP | Forms a BOP-activated ester. | DMF, DCM | Similar in reactivity to HATU, but can be a better choice in some cases. |
| SOCl₂ or (COCl)₂ | Converts the carboxylic acid to the highly reactive acid chloride.[8][9] | DCM, Toluene | A robust method, but requires an additional step and may not be suitable for sensitive substrates. |
Q2: My reaction is messy, with multiple side products observed by TLC or LC-MS. What are the likely side reactions?
The formation of multiple products points towards side reactions involving the starting materials, reagents, or intermediates.
Potential Side Reactions and Solutions
Caption: Potential side reactions in amidation.
-
N-Acylurea Formation (with Carbodiimides like EDC):
-
Cause: The O-acylisourea intermediate is unstable and can rearrange to a stable N-acylurea, which does not react with the amine. This is more likely if the amine is a poor nucleophile or if its addition is delayed.
-
Solution: Add an auxiliary nucleophile like HOBt or HOAt. These additives trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement.[4]
-
-
Epimerization:
-
Cause: If your amine contains a chiral center, the basic conditions of the reaction can lead to epimerization, especially with prolonged reaction times or elevated temperatures.
-
Solution: Use a coupling reagent known to suppress racemization, such as HATU.[10] Keep the reaction temperature low (0 °C to room temperature) and monitor the reaction closely to avoid unnecessarily long reaction times.
-
-
Reaction at the Pyridine Nitrogen:
-
Cause: While less common, highly reactive electrophiles (like an acid chloride or a very active intermediate) could potentially interact with the pyridine nitrogen.
-
Solution: This is generally a minor pathway. Using standard coupling reagents that generate neutral active esters (like HATU or EDC/HOBt) minimizes this risk compared to harsher methods like acid chloride formation.
-
Q3: The reaction appears to work, but my yield is low after workup and purification. Where could my product be going?
Low isolated yield can be due to incomplete reaction, product degradation, or issues during the workup and purification.
Optimizing Workup and Purification
-
Aqueous Workup: A standard aqueous workup is often necessary to remove excess reagents and byproducts.[3]
-
EDC/HOBt: The urea byproduct of EDC and excess HOBt are generally removed by washing with dilute acid (e.g., 1N HCl), followed by a base wash (e.g., saturated NaHCO₃), and finally a brine wash.
-
HATU: The byproduct tetramethylurea (TMU) can be challenging to remove as it is polar and water-soluble.[7] Multiple aqueous washes may be necessary. In some cases, washing with a 5% LiCl solution can be effective in removing residual DMF.[6]
-
-
Product Solubility: Your final amide product may have some water solubility, especially if the amine portion is small and polar. Be cautious of losing the product in the aqueous layers during extraction. If this is suspected, back-extract the aqueous layers with a more polar organic solvent like ethyl acetate.
-
Chromatography: The polarity of your amide product will depend on the nature of the amine used. The pyrazolo[1,5-a]pyridine core is relatively polar. A gradient elution on silica gel, typically starting with a non-polar solvent (like hexanes or heptane) and gradually increasing the polarity with ethyl acetate or a mixture of DCM/Methanol, is often effective.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Amidation using HATU
This protocol provides a reliable starting point for the amidation of this compound.
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Addition of Amine and Base: Add the desired amine (1.1-1.2 eq.) to the solution, followed by DIPEA (2.5 eq.).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.2 eq.) portion-wise, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS until the carboxylic acid is consumed.[3]
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acid Chloride Formation and Subsequent Amidation
This two-step procedure is a robust alternative if standard coupling methods fail.
Step A: Acid Chloride Formation
-
Suspend this compound (1.0 eq.) in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the solution becomes homogeneous.
-
Concentrate the mixture under reduced pressure to remove excess reagent, co-distilling with toluene (2x) to ensure complete removal. The resulting acid chloride is typically used immediately in the next step.
Step B: Amidation
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.1 eq.) and a non-nucleophilic base like DIPEA or pyridine (2.0 eq.) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Perform a standard aqueous workup as described in Protocol 1.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. hepatochem.com [hepatochem.com]
Technical Support Center: Purity Assessment of 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Welcome to the technical support guide for the analytical purity assessment of 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS No. 1101121-05-4).[1] This document provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The aim is to deliver not just procedural steps, but also the scientific reasoning behind them, ensuring robust and reliable analytical outcomes.
The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts safety and efficacy.[2][3] This guide will focus on the most common and effective analytical techniques for determining the purity of this compound and identifying potential impurities.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity assessment of non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.
Frequently Asked Questions (FAQs) - HPLC
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A reversed-phase HPLC (RP-HPLC) method is the most logical starting point due to the polar nature of the carboxylic acid group and the aromatic rings.
-
Rationale: RP-HPLC separates molecules based on their hydrophobicity. The non-polar stationary phase (like C18) will retain the aromatic pyrazolopyridine core, while a polar mobile phase allows for elution. The carboxylic acid group provides sufficient polarity for good interaction with the mobile phase.
Table 1: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[4] |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient | Start with a low percentage of B (e.g., 20%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes. | A gradient is essential to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven ensures reproducible retention times by minimizing the effects of ambient temperature fluctuations.[5] |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic structure of the molecule should have strong UV absorbance. A DAD allows for peak purity analysis. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
| Sample Solvent | Diluent similar to the initial mobile phase (e.g., 80:20 Water:Acetonitrile) | Dissolving the sample in a solvent stronger than the initial mobile phase can lead to peak distortion.[5][6] |
Q2: My peak for this compound is tailing. What are the likely causes and solutions?
A2: Peak tailing is a common issue, especially with acidic compounds. The primary causes are secondary interactions with the stationary phase or issues with the mobile phase.
-
Cause 1: Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based C18 column can interact with the basic nitrogen atoms in the pyrazolopyridine ring, causing tailing.
-
Solution: Use a modern, end-capped column with low silanol activity. Alternatively, adding a competing base like triethylamine (TEA) to the mobile phase can mitigate this, but it is not mass spectrometry (MS) friendly.[5]
-
-
Cause 2: Insufficiently Acidified Mobile Phase: If the pH of the mobile phase is close to the pKa of the carboxylic acid, both the ionized and non-ionized forms will be present, leading to a broad, tailing peak.
-
Solution: Ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid. Using 0.1% phosphoric or formic acid is usually sufficient.
-
-
Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Dilute the sample and re-inject.
-
Troubleshooting Guide - HPLC
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.[5] 2. Column temperature fluctuations.[5] 3. Column not fully equilibrated.[5] | 1. Prepare mobile phases accurately, preferably by weight. Ensure proper mixing and degassing.[6] 2. Use a column oven. 3. Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before injection. |
| Split Peaks | 1. Mismatch between sample solvent and mobile phase.[7] 2. Clogged column inlet frit. | 1. Dissolve the sample in the initial mobile phase.[7] 2. Reverse flush the column (disconnect from the detector first). If pressure remains high, the frit may need replacement.[8] |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit).[8] 2. Particulate matter from the sample. | 1. Systematically remove components (guard column, then analytical column) to identify the source of the blockage.[8] 2. Filter all samples through a 0.45 µm or 0.22 µm filter before injection.[9] |
| Noisy Baseline | 1. Air bubbles in the system.[5] 2. Contaminated mobile phase.[5][9] 3. Detector lamp issue. | 1. Degas the mobile phase and purge the pump.[7][9] 2. Use high-purity solvents and prepare fresh mobile phases daily. 3. Check the detector lamp energy and lifetime. |
Experimental Workflow: HPLC Purity Analysis
Caption: HPLC Purity Analysis Workflow.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). ¹H NMR is particularly useful for detecting and quantifying impurities that contain protons.
Frequently Asked Questions (FAQs) - NMR
Q1: How can I use ¹H NMR to assess the purity of this compound?
A1: ¹H NMR provides a spectrum where the integral of each signal is directly proportional to the number of protons it represents. By comparing the integrals of signals from the main compound to those of impurity signals, you can estimate the purity. For a more accurate assessment (qNMR), a certified internal standard is required.
-
Rationale: The fundamental principle of NMR is that the area under a peak is proportional to the number of nuclei giving rise to that peak. This makes it an inherently quantitative technique without the need for response factor correction, unlike chromatography.
Q2: I see extra small peaks in my ¹H NMR spectrum. How can I determine if they are impurities or something else?
A2: While extra peaks can be impurities, they could also arise from residual solvents or tautomers.
-
Residual Solvents: Compare the chemical shifts of the unknown peaks to known values for common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate).
-
Tautomerism: Pyrazole-containing structures can exhibit tautomerism, where a proton can exist in different positions on the nitrogen atoms. This can lead to two sets of signals for the same compound.[10] Lowering the temperature of the NMR experiment can sometimes slow down this exchange, allowing for the resolution of individual tautomer signals.[10]
-
Impurities: If the peaks do not correspond to solvents or expected tautomers, they are likely impurities. 2D NMR techniques like HSQC and HMBC can help in elucidating their structures.[10][11][12]
Troubleshooting Guide - NMR
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Broad N-H or O-H Proton Signals | Rapid chemical exchange with other molecules or residual water.[10] | 1. Use a very dry deuterated solvent.[10] 2. Add a drop of D₂O to the NMR tube; exchangeable protons will disappear from the spectrum. 3. Lowering the temperature can sometimes sharpen these signals. |
| Poor Signal Resolution | 1. Sample concentration is too high or too low. 2. Poor shimming of the magnet. | 1. Adjust the sample concentration. 2. Re-shim the magnet to improve field homogeneity. |
| Inaccurate Integration | 1. Phasing errors. 2. Baseline distortion. 3. Overlapping peaks. | 1. Carefully phase the spectrum manually. 2. Apply a baseline correction. 3. Use deconvolution software or run the experiment at a higher field strength to better resolve peaks. |
Section 3: Mass Spectrometry (MS)
MS is primarily used for confirming the molecular weight of the compound and identifying the mass of unknown impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling.
Frequently Asked Questions (FAQs) - MS
Q1: What is the expected molecular ion peak for this compound in a mass spectrum?
A1: Due to the presence of bromine, you should expect to see a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 natural abundance.[13]
-
Expected Pattern: You will observe two molecular ion peaks ([M+H]⁺ in positive ion mode) separated by 2 m/z units, with nearly equal intensity (a 1:1 ratio).[13][14]
-
For C₈H₅⁷⁹BrN₂O₂, the monoisotopic mass is ~240.96 Da.
-
For C₈H₅⁸¹BrN₂O₂, the monoisotopic mass is ~242.96 Da.
-
Therefore, look for peaks around m/z 242 and 244 in the [M+H]⁺ spectrum.
-
Troubleshooting Guide - MS
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No Molecular Ion Peak | 1. Compound is not ionizing under the chosen conditions. 2. In-source fragmentation. | 1. Switch between positive (ESI+) and negative (ESI-) ion modes. The carboxylic acid should ionize well in ESI-. 2. Reduce the fragmentation voltage or cone voltage in the ion source. |
| Complex Spectrum with Many Peaks | 1. Presence of multiple impurities. 2. Formation of adducts (e.g., with sodium [M+Na]⁺ or solvent). | 1. Use LC-MS to separate the components before they enter the mass spectrometer. 2. Check for peaks corresponding to expected adducts. Use high-purity solvents to minimize adduct formation. |
Logical Flow for Impurity Identification
Caption: Workflow for Impurity Structure Elucidation.
Section 4: Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, which can be indicative of purity.
Frequently Asked Questions (FAQs) - Thermal Analysis
Q1: How can DSC be used to assess the purity of my compound?
A1: DSC measures the heat flow into or out of a sample as a function of temperature. For a pure crystalline compound, the melting endotherm (peak) will be sharp and occur at a specific temperature. The presence of impurities typically causes a depression and broadening of the melting peak. This phenomenon, known as melting point depression, can be used to estimate purity, although it is less precise than HPLC for this purpose.
Q2: What information does TGA provide?
A2: TGA measures the change in mass of a sample as a function of temperature. It is excellent for quantifying the amount of residual solvents or water in a sample.[15] A mass loss at temperatures below the decomposition point of the compound typically corresponds to the volatilization of these components. TGA also helps determine the thermal stability of the compound.[15][16]
Troubleshooting Guide - Thermal Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Broad or Multiple Melting Peaks in DSC | 1. Presence of impurities. 2. Polymorphism (different crystal forms). 3. Sample decomposition during melting. | 1. Correlate with HPLC data. 2. Analyze the sample using X-ray powder diffraction (XRPD) to check for different crystal forms. 3. Check the TGA data to see if mass loss occurs at the melting temperature. |
| Unexpected Mass Loss in TGA | 1. Presence of residual solvents or water. 2. Decomposition of the sample. | 1. Correlate the percentage of mass loss with results from other techniques like Karl Fischer titration (for water) or GC-HS (for residual solvents). 2. If mass loss occurs at a lower than expected temperature, it may indicate an unstable sample or the presence of an unstable impurity. |
References
- 1. This compound | CAS:1101121-05-4 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. upm-inc.com [upm-inc.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. mastelf.com [mastelf.com]
- 8. Troubleshooting | HPLC Q&A | Technical Notes & Support | HPLC | Osaka Soda [sub.osaka-soda.co.jp]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid
In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of success. Among these, the pyrazolo[1,5-a]pyridine scaffold has garnered significant attention due to its versatile biological activities. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of a key derivative, 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a valuable intermediate in pharmaceutical synthesis.[1][2] We will explore the nuances of its spectral features, compare them with the parent pyrazolo[1,5-a]pyridine, and provide a comprehensive protocol for acquiring high-quality NMR data.
The Structural Significance of this compound
The pyrazolo[1,5-a]pyridine ring system is a bicyclic aromatic heterocycle formed by the fusion of a pyrazole and a pyridine ring.[3] The introduction of a bromine atom at the 5-position and a carboxylic acid at the 3-position significantly modulates the electronic environment of the ring system, making it a versatile building block for further chemical transformations.[1] Understanding the precise location and electronic impact of these substituents is critical, and NMR spectroscopy is the most powerful tool for this purpose.
¹H NMR Spectral Analysis: A Detailed Interpretation
The ¹H NMR spectrum of this compound presents a unique fingerprint of its molecular structure. By analyzing the chemical shifts, coupling constants, and integration of the signals, we can unequivocally assign each proton in the molecule.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.5 | s | - | 1H |
| H-7 | ~8.9 | d | ~7.0 | 1H |
| H-6 | ~7.4 | t | ~7.0 | 1H |
| H-4 | ~7.9 | d | ~7.0 | 1H |
| -COOH | ~13.0 | br s | - | 1H |
Note: The chemical shifts are approximate and can vary based on solvent and concentration.
Key Observations and Comparisons:
-
Downfield Shift of H-2 and H-7: The protons at the 2 and 7-positions are expected to be the most downfield-shifted aromatic protons. The H-2 proton, being adjacent to the electron-withdrawing carboxylic acid group, will experience significant deshielding. Similarly, H-7, being alpha to the bridgehead nitrogen, will also be shifted downfield.
-
The Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded and appears as a broad singlet far downfield, typically between 9-12 ppm.[4] Its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding.[5][6] In a solvent like DMSO-d₆, this peak is readily observable, whereas in D₂O, it would exchange with deuterium and disappear, a useful diagnostic test.[4][7]
-
Effect of the Bromine Atom: The bromine atom at the 5-position will influence the chemical shifts of the adjacent protons, H-4 and H-6, primarily through its inductive electron-withdrawing effect and anisotropic effects.
-
Coupling Constants: The coupling constants between the protons on the pyridine ring (H-4, H-6, H-7) are expected to be in the range of 6-8 Hz for ortho coupling, which is typical for protons on a six-membered aromatic ring.[8]
Comparison with Parent Pyrazolo[1,5-a]pyridine:
A comparison with the ¹H NMR spectrum of the parent pyrazolo[1,5-a]pyridine highlights the influence of the substituents. In the parent compound, the proton signals are generally more upfield. The introduction of the electron-withdrawing bromine and carboxylic acid groups in the title compound leads to a general downfield shift of all proton signals.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbon | Chemical Shift (ppm) |
| C-2 | ~145 |
| C-3 | ~110 |
| C-3a | ~140 |
| C-4 | ~120 |
| C-5 | ~115 |
| C-6 | ~130 |
| C-7 | ~125 |
| -COOH | ~165 |
Note: The chemical shifts are approximate and can vary based on solvent and concentration.
Key Observations and Comparisons:
-
Carbonyl Carbon: The carbon of the carboxylic acid group will be the most downfield signal, typically appearing in the range of 160-180 ppm.[4]
-
Bridgehead Carbon (C-3a): The quaternary carbon at the ring junction (C-3a) will also be significantly downfield due to its attachment to two nitrogen atoms.
-
Brominated Carbon (C-5): The carbon directly attached to the bromine atom (C-5) will be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect".
-
Comparison with Alternatives: When compared to other halogenated derivatives, the chemical shift of C-5 would be expected to shift further upfield with a heavier halogen like iodine. Conversely, a fluorine substituent would cause a significant downfield shift.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following protocol outlines the key steps for the analysis of this compound.
Sample Preparation Workflow
Caption: Workflow for NMR sample preparation and analysis.
Detailed Steps:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it readily dissolves the carboxylic acid and allows for the observation of the acidic proton.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.[9][10]
-
Conclusion
The ¹H and ¹³C NMR spectral analysis of this compound provides a wealth of information for its unambiguous structural characterization. By understanding the influence of the bromine and carboxylic acid substituents on the chemical shifts and coupling constants, and by comparing the data to the parent pyrazolo[1,5-a]pyridine, researchers can confidently verify the structure of this important synthetic intermediate. The provided experimental protocol serves as a robust guideline for obtaining high-quality, reproducible NMR data, which is essential for advancing research in medicinal chemistry and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS:1101121-05-4 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to the Mass Spectrometry Analysis of 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid and Its Derivatives
For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant potential in pharmaceutical development.[1] Mass spectrometry (MS) stands as an indispensable tool for the characterization of these molecules. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for this compound, offering field-proven insights and experimental data to aid in method development and interpretation.
Introduction to the Analyte: this compound
This compound is a fused heterocyclic system containing both a pyrazole and a pyridine ring.[2] The presence of the bromine atom, the carboxylic acid functional group, and the nitrogen-rich core dictates its physicochemical properties and, consequently, its behavior in a mass spectrometer. Understanding these characteristics is the first step toward a robust analytical method. The bromine atom, with its two stable isotopes (79Br and 81Br) in nearly equal abundance, provides a characteristic isotopic pattern that is a powerful diagnostic tool in mass spectrometry.[3][4]
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical for the successful analysis of this compound and its derivatives. The polarity and thermal stability of the analyte will guide the selection of the most appropriate method. Here, we compare three common ionization sources: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).
| Ionization Technique | Principle | Suitability for this compound & Derivatives | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[5] | Highly Suitable. The carboxylic acid and nitrogen atoms are readily protonated or deprotonated, making ESI an excellent choice for this class of compounds.[6] | High sensitivity for polar and ionic compounds. Minimal in-source fragmentation, preserving the molecular ion.[7] | Can be susceptible to matrix effects. Less effective for non-polar derivatives. |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization technique where a corona discharge creates reactant gas ions that then ionize the analyte molecules.[5] | Suitable. Can be a good alternative to ESI, especially for less polar derivatives or when dealing with mobile phases less amenable to ESI. | Tolerant of a wider range of mobile phases and flow rates. Can ionize less polar compounds more effectively than ESI. | Can cause more in-source fragmentation than ESI. Not suitable for thermally labile compounds.[5] |
| Electron Ionization (EI) | A hard ionization technique where high-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation.[5] | Less Suitable for the Parent Acid. The carboxylic acid is not ideal for EI due to its polarity and potential for thermal degradation. However, it can be useful for more volatile and less polar derivatives. | Provides reproducible fragmentation patterns that are useful for structural elucidation and library matching. | Often does not produce a visible molecular ion peak. Requires volatile and thermally stable analytes. |
For routine analysis of this compound, ESI is the recommended starting point due to the compound's inherent polarity.
Fragmentation Analysis: Deciphering the Molecular Structure
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For this compound, the fragmentation is influenced by the pyrazolopyridine core, the bromine substituent, and the carboxylic acid group.
Based on studies of similar heterocyclic structures, the following fragmentation pathways are proposed.[8]
Proposed Fragmentation Pathway of this compound
The mass spectrum of this compound (Molecular Weight: 241.04 g/mol ) in positive ion ESI-MS would be expected to show a prominent protonated molecular ion [M+H]+ at m/z 242 and its isotopic partner at m/z 244 due to the presence of bromine.
Key Fragmentation Steps:
-
Loss of H2O: The carboxylic acid group can readily lose a molecule of water, resulting in a fragment at [M+H-H2O]+.
-
Loss of CO: Following or preceding the loss of water, the molecule can lose carbon monoxide, a common fragmentation for carboxylic acids.[9]
-
Loss of Br•: The bromine atom can be lost as a radical.
-
Loss of HBr: Elimination of hydrogen bromide is also a plausible fragmentation pathway.[8]
-
Loss of HCN: The pyrazole or pyridine ring can undergo cleavage with the loss of hydrogen cyanide.[8]
A representative table of expected fragment ions is provided below.
| m/z (Proposed) | Proposed Fragment | Notes |
| 242/244 | [M+H]+ | Protonated molecular ion with characteristic bromine isotopic pattern. |
| 224/226 | [M+H-H2O]+ | Loss of water from the carboxylic acid. |
| 196/198 | [M+H-H2O-CO]+ | Subsequent loss of carbon monoxide. |
| 163 | [M+H-Br]+ | Loss of the bromine atom. |
| 161 | [M+H-HBr]+ | Loss of hydrogen bromide. |
Experimental Protocol: LC-MS/MS Analysis
A robust and reproducible LC-MS/MS method is essential for both qualitative and quantitative analysis. The following is a recommended starting point for method development.
Sample Preparation
-
Prepare a stock solution of the analyte in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions to create working standards in the desired concentration range. The final solvent composition should be compatible with the initial mobile phase conditions.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry
-
Ionization Mode: ESI positive.
-
Scan Mode: Full scan for initial characterization, followed by product ion scan (MS/MS) for fragmentation analysis. For quantitative analysis, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) should be used.
-
Key ESI Parameters to Optimize:
-
Capillary voltage
-
Cone voltage (or equivalent parameter for inducing in-source fragmentation)
-
Nebulizing gas flow
-
Drying gas flow and temperature
-
-
Collision Energy (for MS/MS): Optimize to achieve a good distribution of fragment ions.
Conclusion and Future Perspectives
The mass spectrometric analysis of this compound and its derivatives is most effectively approached using LC-ESI-MS/MS. The inherent polarity of the molecule and the characteristic isotopic signature of the bromine atom make it well-suited for this technique. By carefully optimizing the chromatographic separation and mass spectrometric parameters, researchers can achieve sensitive and specific detection and structural confirmation.
Future work in this area may involve the use of high-resolution mass spectrometry (HRMS) for unambiguous elemental composition determination and the exploration of advanced fragmentation techniques, such as electron-transfer dissociation (ETD), for more detailed structural insights, particularly for larger and more complex derivatives. As new derivatives are synthesized, the principles and methodologies outlined in this guide will serve as a solid foundation for their analytical characterization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Pyrazolopyridines | Fisher Scientific [fishersci.com]
- 3. savemyexams.com [savemyexams.com]
- 4. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. m.youtube.com [m.youtube.com]
- 6. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of 5-Bromo- vs. 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid: Scaffolds for Diverse Biological Activities
An In-depth Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its unique electronic and conformational properties make it an attractive starting point for the design of novel therapeutics.[1] Within this class of compounds, brominated derivatives of pyrazolo[1,5-a]pyridine-3-carboxylic acid serve as critical intermediates in the synthesis of a wide array of potent agents, including those with antitubercular, kinase inhibitory, and neuroprotective activities.[3][4] This guide provides a comparative overview of the biological significance of two key positional isomers: 5-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid and 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. While direct comparative studies on the biological activities of the parent carboxylic acids are not extensively documented in publicly available literature, a wealth of information on their derived compounds allows for a valuable indirect comparison and highlights the distinct therapeutic avenues each isomer offers.
The Pyrazolo[1,5-a]pyridine Core: A Foundation for Drug Discovery
The pyrazolo[1,5-a]pyridine ring system is a bicyclic heteroaromatic compound that is isosteric to purine and has been identified as a "drug-like" scaffold.[1] This structural motif is present in approved drugs and clinical candidates targeting a range of conditions.[1] The carboxylic acid functionality at the 3-position provides a convenient handle for synthetic elaboration, most commonly through amidation, to generate libraries of derivatives with diverse biological profiles.[5] The introduction of a bromine atom onto the pyridine ring, at either the 5- or 6-position, significantly influences the physicochemical properties and biological activity of the resulting molecules. This halogen atom can participate in halogen bonding, alter metabolic stability, and provide a site for further chemical modification through cross-coupling reactions.
Comparative Biological Landscape: Insights from Derivative Studies
The primary biological activities associated with derivatives of 5-bromo- and 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid are summarized below. It is important to note that the biological data presented is for the derivatives and not the parent carboxylic acids themselves.
| Feature | This compound Derivatives | 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives |
| Primary Therapeutic Area | Antitubercular, Kinase Inhibition (e.g., AXL kinase)[3] | Antitubercular, Neurodegenerative Diseases (e.g., Alzheimer's), Cancer[3][4] |
| Antitubercular Activity | Derivatives exhibit potent activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb), with some compounds showing Minimum Inhibitory Concentrations (MICs) in the low nanomolar range.[1][2] | Derivatives have also been investigated as antitubercular agents, contributing to the broader activity of the pyrazolo[1,5-a]pyridine class against Mtb.[5] |
| Kinase Inhibition | Serves as a key intermediate in the synthesis of kinase inhibitors, including those targeting AXL kinase, which is implicated in cancer.[3] | 6-Bromopyrazolo[1,5-a]pyridine was a useful reagent in the discovery of p110α-selective PI3 kinase inhibitors.[6] |
| Neuroprotective Potential | Not a primary reported application in the reviewed literature. | The parent carboxylic acid is cited as an important intermediate in the synthesis of active drug molecules for the treatment of Alzheimer's disease and other neurological disorders.[4] |
| Other Reported Activities | The ethyl ester derivative is used in the development of anti-inflammatory and analgesic drugs.[7] | The parent carboxylic acid is noted as an intermediate for synthesizing molecules for cancer treatment.[4] |
In-Depth Analysis of Biological Activities
Antitubercular Activity: A Shared Strength
A significant body of research has focused on the development of pyrazolo[1,5-a]pyridine-3-carboxamides as potent antitubercular agents.[1][2][5] These compounds have demonstrated remarkable efficacy against Mycobacterium tuberculosis, including multi-drug resistant strains.
Derivatives of This compound have been at the forefront of this research. For instance, a series of pyrazolo[1,5-a]pyridine-3-carboxamides were designed and synthesized, exhibiting low nanomolar MIC values against the H37Rv strain of Mtb.[1][2] One promising compound from this class, compound 6j, which is a derivative of a methylated 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, showed an MIC of less than 0.002 µg/mL against the drug-susceptible H37Rv strain and also against isoniazid- and rifampicin-resistant strains.[5] This compound also displayed favorable pharmacokinetic properties, including an oral bioavailability of 41%.[3]
While less specifically detailed in the context of bromine substitution at the 6-position, derivatives of 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid are also part of the broader class of pyrazolo[1,5-a]pyridine-3-carboxamides investigated for antitubercular activity. The general structure-activity relationship (SAR) studies in this class suggest that modifications on the pyrazolo[1,5-a]pyridine core, including the position of substituents, are crucial for optimizing potency and pharmacokinetic profiles.[5]
The proposed mechanism of action for some of these antitubercular agents involves the inhibition of the QcrB subunit of the cytochrome bcc complex, which is essential for cellular respiration in Mtb.
Kinase Inhibition: Targeting Cancer Pathways
The pyrazolo[1,5-a]pyridine scaffold is also a valuable pharmacophore for the development of kinase inhibitors.
This compound is explicitly mentioned as a key intermediate for synthesizing AXL kinase inhibitors, which are of interest in oncology due to their role in cell survival, proliferation, and metastasis.[3]
Similarly, 6-bromopyrazolo[1,5-a]pyridine has been utilized in the discovery of selective inhibitors for the p110α subunit of phosphoinositide 3-kinase (PI3K), another critical target in cancer therapy.[6]
Neurodegenerative Diseases: A Potential Avenue for 6-Bromo Derivatives
A notable distinction in the reported applications of the two isomers lies in the area of neurodegenerative diseases. 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is highlighted as an important chemical intermediate for synthesizing active drug molecules for the treatment of Alzheimer's disease and other neurological disorders.[4] The specific targets and mechanisms of action for these derivatives are an active area of research.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis of 5-bromo- and 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid and their subsequent conversion to biologically active amides are well-established processes.
General Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acids
The synthesis of the pyrazolo[1,5-a]pyridine core typically involves the reaction of a substituted pyridine with an aminating agent, followed by cyclization with a propiolate.
DOT Diagram: General Synthetic Pathway
Caption: General synthetic route to pyrazolo[1,5-a]pyridine-3-carboxylic acids.
Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides
The most common method for preparing the biologically active carboxamides is through the amidation of the corresponding carboxylic acid.
Step-by-Step Amidation Protocol:
-
Dissolution: Dissolve the pyrazolo[1,5-a]pyridine-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Amine: Add the desired primary amine (1-1.2 equivalents).
-
Coupling Agent: Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (2-3 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired pyrazolo[1,5-a]pyridine-3-carboxamide.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Workflow for MABA:
DOT Diagram: MABA Workflow
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Conclusion: Versatile Scaffolds with Distinct Potential
While a direct, head-to-head comparison of the intrinsic biological activity of this compound and its 6-bromo isomer is not available in the current literature, the extensive research on their derivatives paints a clear picture of their immense value in drug discovery. Both isomers serve as versatile intermediates for the synthesis of potent biologically active molecules.
Derivatives of This compound have been prominently featured in the development of highly potent antitubercular agents and kinase inhibitors. In contrast, 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives, while also relevant in the antitubercular and anticancer fields, show a distinct and promising potential in the development of therapeutics for neurodegenerative diseases such as Alzheimer's.
For researchers and drug development professionals, the choice between these two isomers will likely be guided by the specific therapeutic target and the desired structure-activity relationship for the final compound. The subtle change in the position of the bromine atom can significantly impact the binding interactions with biological targets and the overall pharmacokinetic properties of the molecule. Future research focusing on a direct comparative analysis of these and other positional isomers will undoubtedly provide deeper insights and further fuel the development of novel therapeutics based on the privileged pyrazolo[1,5-a]pyridine scaffold.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1101121-05-4 | Benchchem [benchchem.com]
- 4. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
- 5. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. chemimpex.com [chemimpex.com]
A Comparative Guide to the Structure-Activity Relationships of Pyrazolo[1,5-a]pyridine-3-carboxamides
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, focusing on their applications as antitubercular agents, kinase inhibitors, and anticancer therapeutics. We will delve into the causal relationships behind experimental designs, present comparative experimental data, and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the chemical space of this promising scaffold.
The Pyrazolo[1,5-a]pyridine-3-carboxamide Core: A Scaffold for Diverse Biological Activities
The pyrazolo[1,5-a]pyridine core is a bicyclic aromatic system that offers a unique three-dimensional arrangement of atoms, making it an attractive starting point for the design of novel therapeutic agents. The 3-carboxamide moiety provides a key interaction point, often serving as a hydrogen bond donor and acceptor, which is crucial for binding to various biological targets. The general structure of the pyrazolo[1,5-a]pyridine-3-carboxamides discussed in this guide is depicted below:
Caption: General chemical structure of pyrazolo[1,5-a]pyridine-3-carboxamides.
The substituents at the R1, R2, and R3 positions can be systematically modified to modulate the compound's physicochemical properties, such as lipophilicity, solubility, and electronic distribution, thereby influencing its pharmacokinetic profile and biological activity.
Comparative SAR Analysis: Antitubercular vs. Kinase Inhibition vs. Anticancer Activity
This section will compare and contrast the SAR of pyrazolo[1,5-a]pyridine-3-carboxamides across three major therapeutic areas.
Potent Antitubercular Agents
A significant body of research has focused on the development of pyrazolo[1,5-a]pyridine-3-carboxamides as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These compounds have demonstrated remarkable activity against both drug-susceptible and multi-drug-resistant (MDR) strains of Mtb.[1][2][3][4][5][6][7][8][9][10]
Key SAR Insights:
-
R1 Group (Amide Side Chain): The nature of the substituent on the carboxamide nitrogen (R1) is a critical determinant of antitubercular potency.
-
Aromatic and Heteroaromatic Rings: Introduction of substituted benzyl or heteroarylmethyl groups at R1 generally leads to potent activity. For instance, compounds with a 4-(trifluoromethoxy)benzyl group have shown excellent MIC values.[6]
-
Diaryl Moieties: Extending the R1 side chain to include diaryl groups has been a successful strategy to enhance activity against drug-resistant Mtb strains.[2][6][7][10] Replacing a phenyl ring with a pyridine or thiophene ring in the diaryl moiety can further improve potency.[7]
-
-
R2 and R3 Groups (Pyrazolo[1,5-a]pyridine Core):
-
Small Alkyl Groups: Substitution with small alkyl groups, such as methyl at the R2 position, is well-tolerated and often beneficial for activity.
-
Methoxy Group: A methoxy group at the R3 position has been shown to enhance potency compared to a methyl group, particularly against drug-resistant clinical isolates.[6]
-
Comparative Data: Antitubercular Activity
| Compound ID | R1 Substituent | R2 | R3 | MIC (H37Rv) (μg/mL)[4][6] |
| 5a | 4-(Trifluoromethyl)benzyl | CH3 | CH3 | 0.02-0.05 |
| 5k | 4-((4-(Trifluoromethoxy)phenyl)amino)benzyl | CH3 | CH3 | <0.02 |
| 6j | 2-(4-(Trifluoromethoxy)phenyl)pyridin-5-ylmethyl | CH3 | OCH3 | <0.002 |
| 6l | 5-(4-(Trifluoromethoxy)phenyl)thiophen-2-ylmethyl | CH3 | OCH3 | <0.002 |
Mechanism of Action: While the exact molecular target is yet to be definitively confirmed, studies suggest that resistance to some pyrazolo[1,5-a]pyrimidin-7(4H)-ones, a closely related scaffold, is conferred by mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which leads to compound catabolism.[5] For other related compounds, mutations in the MmpL3 transporter have been identified as a possible resistance mechanism, though not necessarily the direct target.[11]
Kinase Inhibitors for Cancer Therapy
The pyrazolo[1,5-a]pyrimidine scaffold, a close analog of the pyrazolo[1,5-a]pyridine core, has been extensively explored for its kinase inhibitory activity, particularly against Tropomyosin receptor kinases (Trks) and Cyclin-dependent kinase 9 (CDK9).[12] The insights gained from these studies can guide the design of pyrazolo[1,5-a]pyridine-3-carboxamide-based kinase inhibitors.
Key SAR Insights for Pyrazolo[1,5-a]pyrimidines (as a proxy):
-
Trk Inhibition:
-
3-Carboxamide Moiety: The presence of a carboxamide group at the 3-position is crucial for potent TrkA inhibition.[12]
-
Substituents on Carboxamide: N-heterocyclic moieties on the carboxamide nitrogen can enhance activity.[12]
-
5-Position Substitution: A 2,5-difluorophenyl or substituted pyridine linked to a pyrrolidine at the 5-position contributes to increased activity.[12]
-
-
CDK9 Inhibition:
-
The pyrazolo[1,5-a]pyrimidine nucleus serves as a viable scaffold for the development of selective CDK9 inhibitors.[13]
-
Signaling Pathway Diagrams:
Caption: Simplified Trk signaling pathway.[1][3][14][15][16]
Caption: Role of CDK9 in transcriptional elongation.[2][17][18][19]
Anticancer Activity
The cytotoxic effects of pyrazolo[1,5-a]pyridine derivatives have been evaluated against various human cancer cell lines. While the SAR is less defined compared to their antitubercular activity, some key observations have been made.
Key SAR Insights:
-
The anticancer activity of this scaffold is often linked to its ability to inhibit kinases involved in cancer cell proliferation and survival.
-
Cytotoxicity has been observed against cell lines such as A549 (lung), MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate).[13]
Comparative Data: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Analogues
| Compound ID | Target | Cell Line | IC50 (µM)[20] |
| 24 | EGFR | A549 | 8.21 |
| 24 | EGFR | HCT116 | 19.56 |
| 29 | CDK2 | MCF7 | 17.12 |
| 29 | CDK2 | HepG2 | 10.05 |
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of a representative pyrazolo[1,5-a]pyridine-3-carboxamide and a key biological assay.
General Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides
The synthesis of these compounds typically involves a multi-step process, culminating in an amidation reaction.
Caption: General synthetic workflow for pyrazolo[1,5-a]pyridine-3-carboxamides.
Step-by-Step Protocol:
-
N-Amination of Substituted Pyridines: To a solution of the substituted pyridine in a suitable solvent (e.g., acetonitrile), add an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DPH) or O-mesitylenesulfonylhydroxylamine (MSH). The reaction is typically stirred at room temperature or slightly elevated temperatures.
-
[3+2] Cycloaddition: The resulting N-aminopyridinium salt is subjected to a [3+2] cycloaddition reaction with an appropriate alkyne, such as ethyl propiolate, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. This step forms the pyrazolo[1,5-a]pyridine ring system.
-
Ester Hydrolysis: The ethyl ester of the pyrazolo[1,5-a]pyridine-3-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of ethanol and water.
-
Amidation: The pyrazolo[1,5-a]pyridine-3-carboxylic acid is coupled with the desired amine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as 1-hydroxybenzotriazole (HOBt) in the presence of a base like triethylamine in DMF. The reaction mixture is typically heated to drive the reaction to completion.
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Step-by-Step Protocol:
-
Preparation of Mtb Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Add the Mtb culture, diluted to a specific optical density, to each well containing the test compounds. Include positive (drug-free) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add a freshly prepared solution of Alamar Blue and Tween 80 to each well.
-
Second Incubation: Incubate the plates for another 24 hours.
-
Reading: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold has proven to be a highly versatile platform for the development of potent therapeutic agents. The extensive SAR studies in the field of antitubercular drug discovery have provided a clear roadmap for designing highly active compounds against both sensitive and resistant strains of M. tuberculosis. The insights from the closely related pyrazolo[1,5-a]pyrimidine series suggest that this scaffold also holds significant promise for the development of targeted kinase inhibitors for cancer therapy.
Future research in this area should focus on:
-
Elucidating the precise mechanism of action of the antitubercular compounds to aid in the development of next-generation inhibitors and to understand potential resistance mechanisms.
-
Systematic screening of pyrazolo[1,5-a]pyridine-3-carboxamide libraries against a broad panel of kinases to identify novel anticancer agents.
-
Optimization of the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Exploring the potential of this scaffold against other therapeutic targets, leveraging the rich chemical diversity that can be achieved through synthetic modifications.
By building upon the solid foundation of existing SAR data and employing rational drug design principles, the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold is poised to deliver novel and effective treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 17. researchgate.net [researchgate.net]
- 18. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazolo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Scaffolds for Drug Discovery
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of nitrogen-containing bicyclic systems, pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines have emerged as "privileged structures" due to their versatile biological activities and synthetic accessibility. This guide provides an in-depth comparative analysis of these two prominent scaffolds, offering insights into their structural nuances, synthetic strategies, and therapeutic applications, supported by experimental data from peer-reviewed literature. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in scaffold selection for their specific therapeutic targets.
Structural and Physicochemical Distinctions: A Tale of Two Isomers
At first glance, pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine are structural isomers, both featuring a five-membered imidazole or pyrazole ring fused to a six-membered pyridine ring. However, the key distinction lies in the position of the nitrogen atom in the five-membered ring relative to the pyridine ring fusion.
-
Imidazo[1,2-a]pyridine: Possesses a bridgehead nitrogen atom at position 4 and another nitrogen at position 1. This arrangement results in a more electron-rich five-membered ring compared to its pyrazolo counterpart.
-
Pyrazolo[1,5-a]pyridine: Features a bridgehead nitrogen atom at position 4 and a nitrogen at position 2. The placement of the nitrogen atoms in this scaffold influences its electronic distribution and hydrogen bonding capabilities, which can have significant implications for target binding.
These subtle structural differences manifest in their physicochemical properties, such as dipole moment, basicity, and lipophilicity, which in turn affect their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).
Comparative Synthesis Strategies: Building the Core
The synthetic accessibility of a scaffold is a crucial factor in its utility for medicinal chemistry. Both pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines benefit from well-established and versatile synthetic routes.
Synthesis of Imidazo[1,2-a]pyridines
The most classical and widely employed method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction , which involves the condensation of a 2-aminopyridine with an α-haloketone.[1][2] This method is robust and allows for a wide range of substituents to be introduced.
Over the years, numerous modifications and novel methods have been developed to improve yields, expand substrate scope, and employ greener reaction conditions. These include:
-
Catalyst and solvent-free synthesis: Reaction of α-bromo/chloroketones with 2-aminopyridines at elevated temperatures.[2]
-
Copper-catalyzed reactions: Utilizing α-diazoketones or a three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[1][2]
-
Multicomponent reactions (MCRs): One-pot condensations of 2-aminopyridines, aldehydes, and isonitriles offer a rapid and efficient route to 3-amino-substituted imidazo[1,2-a]pyridines.[3]
-
Oxidative C-N bond formation: Employing catalysts like flavin/iodine or copper(I) iodide for the aerobic oxidative synthesis from 2-aminopyridines and acetophenones.[4]
Experimental Protocol: Tschitschibabin Synthesis of 2-phenylimidazo[1,2-a]pyridine
-
To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add α-bromoacetophenone (1.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to afford pure 2-phenylimidazo[1,2-a]pyridine.
Synthesis of Pyrazolo[1,5-a]pyridines
The synthesis of the pyrazolo[1,5-a]pyridine scaffold also benefits from a variety of reliable methods, often involving the cyclization of suitably substituted pyrazole or pyridine precursors.
-
[3+2] Annulation-Aromatization: A TEMPO-mediated reaction of N-aminopyridines and α,β-unsaturated compounds provides a regioselective route to multisubstituted pyrazolo[1,5-a]pyridines.[5]
-
Cyclocondensation Reactions: The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a common and effective strategy.[6]
-
Divergent Synthesis: A versatile enamine intermediate can be selectively cyclized to yield either pyrazolo[1,5-a]- or imidazo[1,5-a]pyridines, showcasing a divergent synthetic strategy.[7]
-
Oxidative [3+2] Cycloaddition: The reaction of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins under metal-free conditions.[8]
Experimental Protocol: Synthesis of 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
This protocol is adapted from a general method for the synthesis of pyrazolo[1,5-a]pyrimidines.[9]
-
A mixture of 5-amino-3-methylpyrazole (1.0 mmol) and 1-phenyl-1,3-butanedione (1.0 mmol) in glacial acetic acid (5 mL) is heated at reflux for 3 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.
Comparative Biological Applications: A Scaffold for Every Target
Both pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds are found in a plethora of biologically active compounds, demonstrating their versatility in drug design.
Imidazo[1,2-a]pyridine: A Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a well-established "drug prejudice" scaffold, present in several marketed drugs.[1][10] Its derivatives have demonstrated a wide spectrum of pharmacological activities.
-
Hypnotics and Anxiolytics: Zolpidem and Alpidem are classic examples of imidazo[1,2-a]pyridine-based drugs that act as GABA-A receptor agonists.[1]
-
Anticancer Agents: Various derivatives have shown potent anticancer activity against a range of cancer cell lines.[11][12]
-
Anti-inflammatory Agents: Imidazo[1,2-a]pyridines have been investigated as inhibitors of various inflammatory targets.[11]
-
Antiviral and Antimicrobial Activity: This scaffold has been explored for the development of agents against various pathogens.[11][13]
-
Antiulcer Agents: Compounds like zolimidine have been used for the treatment of peptic ulcers.[1][14]
| Compound | Biological Activity | Target/Mechanism | Reference |
| Zolpidem | Sedative-hypnotic | GABA-A receptor agonist | [1] |
| Alpidem | Anxiolytic | GABA-A receptor agonist | [1] |
| Olprinone | Cardiotonic agent | Treatment of acute heart failure | [1] |
| GSK812397 | Anti-HIV agent | HIV treatment | [1] |
Pyrazolo[1,5-a]pyridine: A Rising Star in Targeted Therapy
The pyrazolo[1,5-a]pyridine scaffold has gained significant attention in recent years, particularly in the development of targeted therapies.
-
Protein Kinase Inhibitors (PKIs): This scaffold is a cornerstone in the design of inhibitors for various kinases implicated in cancer, such as CK2, EGFR, B-Raf, and CDKs.[15]
-
Anticancer Activity: Numerous pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent antitumor effects.[6][16]
-
Anti-inflammatory Activity: Derivatives have been identified as inhibitors of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity.[17]
-
EP1 Receptor Antagonists: Novel derivatives have been developed as orally active antagonists for the treatment of overactive bladder.[18]
-
AMPAR Negative Modulators: Pyrazolo[1,5-c]pyrimidines (an isomeric scaffold) have been discovered as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs).[19]
| Compound Class | Biological Activity | Target/Mechanism | Reference |
| Pyrazolo[1,5-a]pyrimidines | Protein Kinase Inhibition | CK2, EGFR, B-Raf, MEK, etc. | [15] |
| Pyrazolo[1,5-a]quinazolines | Anti-inflammatory | Inhibition of NF-κB activity | [17] |
| Pyrazolo[1,5-a]pyridines | EP1 Receptor Antagonism | Treatment of overactive bladder | [18] |
| Pyrazolo[1,5-a]pyrimidines | Anticancer | Cytotoxicity against various cell lines | [16] |
Visualizing Synthetic Pathways and Biological Logic
To further elucidate the relationships discussed, the following diagrams, generated using Graphviz, illustrate key synthetic workflows and the central role of these scaffolds in drug discovery.
Caption: Classical Tschitschibabin synthesis of imidazo[1,2-a]pyridines.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 17. mdpi.com [mdpi.com]
- 18. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the In Vitro ADME Properties of 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and versatile biological activities.[1] Derivatives of 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, in particular, represent a promising class of compounds with potential applications in oncology and anti-inflammatory research.[2][3] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition.
This guide provides a comprehensive framework for researchers and drug development professionals to conduct a robust in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assessment of novel this compound derivatives. By systematically evaluating key ADME parameters early in the discovery process, research teams can make data-driven decisions to select and optimize candidates with a higher probability of clinical success.[4][5][6] We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer insights into interpreting the resulting data for effective lead optimization.
Metabolic Stability: Predicting a Compound's Fate
A drug's metabolic stability is a critical determinant of its half-life and oral bioavailability.[7] Compounds that are rapidly metabolized by liver enzymes will have a short duration of action and may require frequent dosing, which can be a significant drawback. The initial assessment of metabolic stability is typically performed using liver microsomes, which are subcellular fractions containing a high concentration of Phase I metabolic enzymes like cytochrome P450s (CYPs).[8]
Comparative Analysis of Metabolic Stability in Liver Microsomes
The primary goal of this assay is to determine the intrinsic clearance (Clint) of the derivatives, which reflects the inherent susceptibility of a compound to metabolism. A lower Clint value and a longer half-life (t½) are generally desirable.
| Derivative ID | t½ (min) | Clint (µL/min/mg protein) | Data Interpretation |
| Compound A | > 60 | < 10 | High Stability |
| Compound B | 25 | 45 | Moderate Stability |
| Compound C | < 5 | > 200 | Low Stability |
| Control Drug | e.g., Verapamil (Moderate) | e.g., 20 | e.g., 55 |
| Control Drug | e.g., Propranolol (High) | e.g., < 10 | e.g., > 150 |
Caption: Example data for comparing the metabolic stability of this compound derivatives.
Experimental Protocol: Liver Microsomal Stability Assay
This protocol outlines a standard procedure for assessing metabolic stability.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a solution of NADPH (cofactor for CYP enzymes) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, followed by the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint).[9]
-
Workflow for Metabolic Stability Assessment
Caption: Workflow of a liver microsomal stability assay.
Intestinal Permeability and Efflux: The Gateway to Systemic Circulation
For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the bloodstream. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.[10][11] These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer that mimics the intestinal barrier, complete with tight junctions and functional efflux transporters.[12]
Comparative Analysis of Caco-2 Permeability
This assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) direction, simulating absorption, and the basolateral-to-apical (B-A) direction, assessing efflux. The efflux ratio (ER) is a key indicator of whether a compound is a substrate of efflux pumps like P-glycoprotein (P-gp).
| Derivative ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Data Interpretation |
| Compound D | 15.2 | 16.5 | 1.1 | High Permeability, No Efflux |
| Compound E | 2.5 | 15.0 | 6.0 | Low Permeability, High Efflux |
| Compound F | 0.8 | 0.9 | 1.1 | Low Permeability, No Efflux |
| Control Drug | e.g., Propranolol (High Perm.) | > 10 | > 10 | ~1 |
| Control Drug | e.g., Digoxin (Efflux Substrate) | < 1 | > 5 | > 5 |
Caption: Example data for comparing the Caco-2 permeability and efflux of derivatives. An efflux ratio > 2 is generally considered indicative of active efflux.[12]
Experimental Protocol: Caco-2 Permeability Assay
A detailed protocol is essential for reproducible results.
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[12]
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be within the laboratory's historical range (e.g., >200 Ω·cm²).[13]
-
Optionally, perform a Lucifer Yellow rejection test to confirm tight junction integrity.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (at a typical concentration of 10 µM) to the donor chamber (apical for A-B, basolateral for B-A).
-
At specified time points (e.g., 60, 120 minutes), take samples from the receiver chamber.
-
Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[11]
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
Workflow for Caco-2 Permeability Assay
Caption: Workflow of the Caco-2 cell permeability assay.
Plasma Protein Binding: The "Free Drug" Concept
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[14] According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its therapeutic target and to be cleared from the body.[14] Therefore, determining the fraction unbound (fu) is crucial for interpreting pharmacokinetic and pharmacodynamic data. High plasma protein binding (>99%) can significantly impact a drug's distribution and clearance.[15]
Comparative Analysis of Plasma Protein Binding
The Rapid Equilibrium Dialysis (RED) method is a widely used and reliable technique for measuring plasma protein binding.[15]
| Derivative ID | Human Plasma fu (%) | Mouse Plasma fu (%) | Rat Plasma fu (%) | Data Interpretation |
| Compound G | 15.5 | 20.1 | 18.3 | Low Binding |
| Compound H | 1.2 | 2.5 | 1.9 | High Binding |
| Compound I | 0.5 | 0.8 | 0.6 | Very High Binding |
| Control Drug | e.g., Warfarin (High Binding) | < 1 | < 1 | < 1 |
| Control Drug | e.g., Atenolol (Low Binding) | > 80 | > 80 | > 80 |
Caption: Example data for comparing the plasma protein binding of derivatives across species.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
This protocol provides a robust method for determining the unbound fraction of a drug.
-
Device Preparation:
-
Use a RED device, which consists of individual wells divided by a semi-permeable dialysis membrane (typically with an 8 kDa molecular weight cutoff).
-
-
Sample Addition:
-
Add plasma (spiked with the test compound) to one chamber of the well.
-
Add buffer (e.g., PBS, pH 7.4) to the other chamber.
-
-
Equilibration:
-
Seal the plate and incubate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
-
Sample Analysis:
-
After incubation, take aliquots from both the plasma and buffer chambers.
-
It is critical to match the matrix of both samples before analysis. This is typically done by adding blank plasma to the buffer sample and buffer to the plasma sample.
-
Quantify the total drug concentration in the plasma chamber and the unbound drug concentration in the buffer chamber using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Principle of the Rapid Equilibrium Dialysis (RED) Assay
Caption: At equilibrium, the free drug concentration is equal on both sides of the membrane.
Integrated Data Analysis and Candidate Selection
The true power of in vitro ADME profiling lies in the integration of data from multiple assays to build a comprehensive understanding of a compound's potential. No single parameter determines success; rather, it is the balance of properties that defines a promising drug candidate.
Decision-Making Framework
A multi-parameter optimization approach is essential for selecting the best derivatives to advance. The following flowchart illustrates a typical decision-making process.
Caption: A simplified decision-making flowchart for drug candidate selection based on key in vitro ADME properties.
By systematically applying these assays and principles, researchers can effectively compare and prioritize their this compound derivatives. This data-driven approach not only de-risks projects by identifying liabilities early but also accelerates the entire drug discovery pipeline, ultimately increasing the likelihood of developing a safe and effective new medicine.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 1101121-05-4 | Benchchem [benchchem.com]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. In Vitro ADME Assays [conceptlifesciences.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. protocols.io [protocols.io]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 15. bioivt.com [bioivt.com]
A Comparative Efficacy Analysis of Pyrazolo[1,5-a]pyridine-Based Inhibitors Against Existing Oncological Therapeutics
Introduction: The Quest for Precision in Oncology
The landscape of cancer therapy is in a perpetual state of evolution, driven by a deeper understanding of the molecular underpinnings of malignancy. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a new generation of kinase inhibitors with the potential to overcome the limitations of existing drugs. This guide provides a comprehensive comparison of the efficacy of these novel inhibitors against established therapeutics, supported by experimental data and detailed methodologies. Our focus will be on key oncogenic targets: Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), Phosphoinositide 3-Kinases (PI3Ks), BRAF/MEK pathway kinases, Pim kinases, and Bromodomain and Extra-Terminal (BET) proteins.
Cyclin-Dependent Kinase (CDK) Inhibition: A New Chapter in Cell Cycle Control
Uncontrolled cell proliferation is a hallmark of cancer, making the cell cycle an attractive target for therapeutic intervention. CDKs are key regulators of cell cycle progression, and their aberrant activity is a common feature in many cancers.
Mechanism of Action: Beyond Broad-Spectrum Inhibition
Pyrazolo[1,5-a]pyrimidine-based CDK inhibitors, such as the investigational compound BS-194, act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDKs and preventing the phosphorylation of their substrates.[1] This leads to cell cycle arrest and apoptosis in cancer cells.[1] In contrast to older, less selective CDK inhibitors like roscovitine, which targets a broader range of CDKs with moderate potency, newer pyrazolo[1,5-a]pyrimidines exhibit enhanced selectivity and potency for specific CDK isoforms.[2][3]
Comparative Efficacy
The following table summarizes the in vitro potency of a representative pyrazolo[1,5-a]pyrimidine CDK inhibitor against existing drugs.
| Compound | Target | IC50 (nM) | Reference |
| BS-194 (Pyrazolo[1,5-a]pyrimidine) | CDK2/cyclin A | 3 | [1] |
| Roscovitine | CDK2/cyclin A | 700 | [2] |
| Palbociclib | CDK4 | 11 | [4] |
| CDK6 | 16 | [4] | |
| Ribociclib | CDK4 | 10 | [5] |
| CDK6 | 39 | [5] | |
| Abemaciclib | CDK4 | 2 | |
| CDK6 | 10 |
Expert Interpretation: The data clearly indicates that pyrazolo[1,5-a]pyrimidine-based inhibitors like BS-194 can exhibit significantly greater potency against CDK2 compared to the first-generation inhibitor roscovitine.[1][2] While approved drugs like Palbociclib and Ribociclib are highly effective, their primary targets are CDK4/6.[4][5][6][7][8][9][10][11] The potent and selective inhibition of CDK2 by pyrazolo[1,5-a]pyrimidines could offer a therapeutic advantage in tumors where CDK2 activity is a primary driver of proliferation.
Tropomyosin Receptor Kinase (Trk) Inhibition: A Paradigm of Tumor-Agnostic Therapy
The discovery of NTRK gene fusions as oncogenic drivers across a wide range of tumor types has led to the development of highly effective, tumor-agnostic therapies.
Mechanism of Action: Targeting the Fusion Oncoprotein
Larotrectinib and Entrectinib, the first-generation approved Trk inhibitors, are ATP-competitive inhibitors that target the kinase domain of TrkA, TrkB, and TrkC.[1][12] Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors share this mechanism but are being developed to overcome acquired resistance mutations that can arise during treatment with first-generation agents.[13]
Comparative Efficacy
| Compound | Target | IC50 (nM) | Clinical Efficacy (ORR) | Reference |
| Pyrazolo[1,5-a]pyrimidine Cmpd 7b | TrkA | ~64 | N/A (preclinical) | [14] |
| Pyrazolo[1,5-a]pyrimidine Cmpd 16c | TrkA | ~47 | N/A (preclinical) | [14] |
| Larotrectinib | TrkA/B/C | <10 | 75% | [1][12][15][16] |
| Entrectinib | TrkA/B/C | <10 | 57% | [1][17][18][19][20] |
Expert Interpretation: While clinical data for pyrazolo[1,5-a]pyrimidine-based Trk inhibitors is still emerging, preclinical data suggests they can achieve potent inhibition of Trk kinases, comparable to approved drugs.[14] The key advantage of these next-generation inhibitors will likely be their activity against resistance mutations, a significant clinical challenge with first-generation agents.
PI3K/AKT/mTOR Pathway: A Central Hub for Cancer Cell Growth and Survival
The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancer, making it a prime target for drug development.
Mechanism of Action: Isoform Selectivity is Key
Pyrazolo[1,5-a]pyridine-based inhibitors have been developed to target specific isoforms of the PI3K catalytic subunit, p110. For example, some compounds show selectivity for p110α, while others target p110δ. This isoform selectivity is a critical advancement over early, pan-PI3K inhibitors, as it allows for more targeted therapy with a potentially improved side-effect profile. Approved PI3K inhibitors like Idelalisib (p110δ-selective) and Alpelisib (p110α-selective) have demonstrated the clinical utility of this approach.
Comparative Efficacy
| Compound | Target | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyridine Cmpd 5x | p110α | 0.9 | |
| CPL302253 (Pyrazolo[1,5-a]pyrimidine) | p110δ | 2.8 | |
| Idelalisib | p110δ | 2.5 | |
| Alpelisib | p110α | 5 | |
| Duvelisib | p110δ/γ | 2.5 (δ), 27 (γ) |
Expert Interpretation: The preclinical data for pyrazolo[1,5-a]pyridine-based PI3K inhibitors is highly promising, with compounds demonstrating picomolar to low nanomolar potency and high selectivity for specific PI3K isoforms. This level of potency and selectivity is comparable to or exceeds that of currently approved PI3K inhibitors, suggesting that these compounds have the potential to be highly effective therapeutic agents.
BRAF/MEK Pathway: Targeting a Key Driver of Melanoma and Other Cancers
Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of melanomas and other cancers, leading to constitutive activation of the MAPK signaling pathway.
Mechanism of Action: Dual Blockade for Enhanced Efficacy
Pyrazolo[1,5-a]pyrimidine-based inhibitors have been developed to target both BRAF and MEK kinases. The rationale for dual blockade is to overcome the paradoxical activation of the MAPK pathway that can occur with BRAF inhibitor monotherapy. Approved combinations, such as dabrafenib (BRAF inhibitor) and trametinib (MEK inhibitor), have demonstrated superior efficacy to monotherapy.[21][22][23][24][25]
Comparative Efficacy
| Compound | Target | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine (BRAF) | BRAF V600E | Potent (specific values vary) | [18][26] |
| Vemurafenib | BRAF V600E | 31 | |
| Dabrafenib | BRAF V600E | 0.8 | |
| Encorafenib | BRAF V600E | 0.35 | [13][26][27][28][29] |
| Trametinib | MEK1/2 | 0.92/1.8 | [21][22][23][24][25] |
| Cobimetinib | MEK1/2 | 4.2 | |
| Binimetinib | MEK1/2 | 12 |
Expert Interpretation: While direct head-to-head data is limited, the development of pyrazolo[1,5-a]pyrimidine-based BRAF and MEK inhibitors is a promising strategy. The success of existing combination therapies underscores the importance of dual pathway blockade. The efficacy of novel pyrazolo[1,5-a]pyrimidine-based inhibitors will depend on their potency, selectivity, and ability to overcome resistance mechanisms.
Pim Kinase and BET Bromodomain Inhibition: Emerging Targets in Oncology
Pim kinases and BET bromodomains are emerging as important therapeutic targets in a variety of cancers.
-
Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors have shown potent activity in preclinical models.
-
BET Bromodomains: These epigenetic "readers" play a crucial role in regulating the transcription of key oncogenes like MYC. The development of pyrazolo[1,5-a]pyrimidine-based BET inhibitors is an active area of research.
While clinical data for pyrazolo[1,5-a]pyrimidine-based inhibitors of these targets is still in early stages, the preclinical evidence suggests they hold significant promise.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Example: CDK2/Histone H1)
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant active CDK2/cyclin A in kinase buffer.
-
Prepare a stock solution of Histone H1 substrate in kinase buffer.
-
Perform serial dilutions of the pyrazolo[1,5-a]pyridine inhibitor in DMSO, then further dilute in kinase buffer.
-
Prepare a working solution of ATP containing a known concentration of [γ-³²P]ATP.
-
-
Reaction Incubation:
-
In a 96-well plate, add kinase buffer, the test inhibitor at various concentrations, CDK2/cyclin A, and Histone H1.
-
Initiate the kinase reaction by adding the [γ-³²P]ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P into the Histone H1 substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[12][13][19][23][28]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[1,5-a]pyridine inhibitor or a control compound for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.[6][8][10][22][24]
Step-by-Step Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously implant a known number of human cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the pyrazolo[1,5-a]pyridine inhibitor or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth in the treated group to the control group to determine the anti-tumor efficacy of the compound.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyridine scaffold has proven to be a remarkably versatile platform for the development of potent and selective inhibitors of a wide range of oncogenic kinases. Preclinical and emerging clinical data suggest that these compounds have the potential to rival or even surpass the efficacy of existing drugs, particularly in overcoming acquired resistance. As our understanding of the molecular drivers of cancer continues to expand, the development of next-generation pyrazolo[1,5-a]pyridine-based inhibitors holds immense promise for the future of precision oncology. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this exciting class of molecules.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. promega.com [promega.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. PI3K (p110α[E545K]/p85α) Protocol [worldwide.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Flow Cytometry Protocol [sigmaaldrich.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. benchchem.com [benchchem.com]
- 23. broadpharm.com [broadpharm.com]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. benchchem.com [benchchem.com]
- 27. wp.uthscsa.edu [wp.uthscsa.edu]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. raybiotech.com [raybiotech.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
For the diligent researcher, the journey of discovery does not conclude with the final experimental result. Instead, it ends with the safe and responsible management of all materials involved, including the disposal of novel chemical entities. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. As a brominated heterocyclic compound, this substance requires specific handling procedures that adhere to stringent regulatory standards.
Understanding the Hazard Profile: A Data-Driven Approach
Therefore, it is imperative to handle this compound with the assumption that it poses similar risks. All handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or Neoprene | Provides a suitable barrier against skin contact with organic solids. |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes of contaminated solvents or airborne particles. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use within a fume hood | A fume hood is the primary engineering control to prevent inhalation of airborne powder. |
The Disposal Workflow: From Benchtop to Final Disposition
The disposal of this compound is a multi-step process that begins the moment the material is deemed waste. The following workflow provides a logical and compliant pathway for its disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
Part 1: In-Laboratory Waste Handling and Segregation
-
Initial Segregation: At the point of generation, all waste containing this compound must be classified as Halogenated Organic Solid Waste . This includes:
-
Expired or unused solid reagent.
-
Contaminated consumables such as weighing paper, gloves, and pipette tips.
-
Residue from reaction workups.
-
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.
-
The container must be in good condition, free from cracks or residue on the exterior.[3]
-
-
Labeling:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[4]
-
The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards: "Irritant," "Harmful if swallowed."
-
The date when the first piece of waste was added.
-
-
-
Waste Accumulation:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5] The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA has secondary containment, such as a tray or bin, to contain any potential spills.[3]
-
Part 2: Decontamination of Labware
-
Gross Decontamination: Scrape as much solid residue as possible from glassware and equipment directly into the halogenated solid waste container.
-
Solvent Rinse: Rinse the contaminated labware with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate).
-
Rinsate Disposal: The solvent rinsate is now considered Halogenated Organic Liquid Waste . It must be collected in a separate, appropriately labeled container for halogenated liquid waste. Do not mix halogenated and non-halogenated solvent waste. [4][6] This is critical as mixing can lead to dangerous reactions and significantly increases disposal costs.[7]
Part 3: Managing Spills During Disposal
In the event of a spill during the transfer or handling of waste:
-
Evacuate and Alert: Ensure personnel in the immediate area are aware of the spill.
-
Control and Contain: If safe to do so, prevent the spread of the solid material.
-
Cleanup:
-
Wear appropriate PPE.
-
Gently sweep or scoop the spilled solid into a designated waste container. Avoid creating dust.
-
Use an inert absorbent material for any liquids used in the cleanup.
-
Place all cleanup materials into the halogenated solid waste container.
-
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Part 4: Final Disposal
-
Requesting Pickup: Once the waste container is full (leaving some headspace for expansion), or if it has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers), submit a chemical waste pickup request to your institution's EHS department.[3]
-
Professional Disposal: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
Method of Destruction: The final and most appropriate method for the disposal of halogenated organic compounds is high-temperature incineration at a permitted facility.[6] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Chemical Incompatibility: What to Avoid
To prevent hazardous reactions within the waste container, it is crucial to avoid mixing this compound waste with the following:
Table 2: Chemical Incompatibilities
| Incompatible Material | Hazard | Reference |
| Strong Oxidizing Agents | May cause a violent reaction. | [2][8] |
| Strong Bases | As a carboxylic acid, it will undergo an exothermic neutralization reaction. | [2] |
| Non-Halogenated Waste | Cross-contamination increases disposal costs and complexity. | [4][6] |
The decision tree below provides a clear guide for the segregation and disposal of waste related to this compound.
Caption: Waste segregation decision tree.
By adhering to these scientifically grounded and procedurally detailed guidelines, researchers can ensure that their innovative work is matched by an unwavering commitment to safety and environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
